4-Bromo-3-methoxy-1h-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHRMDRFZPMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147011-26-4 | |
| Record name | 4-bromo-5-methoxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of 4-Bromo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromo-3-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and detailed data from closely related analogs to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of pyrazole derivatives.
Introduction and Rationale
4-Bromo-3-methoxy-1H-pyrazole is a functionalized pyrazole, a class of compounds renowned for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a bromine atom at the 4-position offers a versatile handle for further synthetic modifications via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor.
This guide will provide a detailed, predictive analysis of its signature features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The interpretations are grounded in data from validated analogs, most notably 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, and fundamental principles of chemical spectroscopy.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole in a standard solvent like CDCl₃ would feature two key signals: a singlet for the methoxy group protons and a singlet for the proton on the pyrazole ring, in addition to a broad signal for the N-H proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy Protons |
| C5-H | 7.5 - 7.7 | Singlet | 1H | Pyrazole Ring Proton |
| N1-H | 9.0 - 12.0 | Broad Singlet | 1H | NH Proton |
Causality Behind Predictions:
-
Methoxy Protons (OCH₃): The methoxy group, being attached to an sp²-hybridized carbon of the pyrazole ring, is expected to resonate in the range of 3.9-4.1 ppm. This is consistent with the observed shift of 4.05 ppm for the methoxy group in the 1-phenyl analog, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[1][2]. The electronic environment of the methoxy group is not expected to be significantly altered by the presence or absence of a substituent at the N1 position in terms of its proton chemical shift.
-
Pyrazole Ring Proton (C5-H): The proton at the C5 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be in the range of 7.5-7.7 ppm. This is slightly downfield from a simple pyrazole due to the electron-withdrawing effect of the adjacent bromine atom. In the 1-phenyl analog, this proton appears at 7.78 ppm[1][2]. The removal of the phenyl group at N1 is expected to cause a slight upfield shift, as the deshielding effect of the aromatic ring is removed.
-
NH Proton (N1-H): The proton on the nitrogen atom (N1-H) is expected to be a broad singlet, characteristic of exchangeable protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is typically found in the 9.0-12.0 ppm range for N-H protons in heterocyclic systems.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides crucial information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole will display three signals for the pyrazole ring carbons and one for the methoxy carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| OCH₃ | 56 - 58 | Methoxy Carbon |
| C4 | 80 - 85 | Brominated Pyrazole Carbon |
| C5 | 125 - 130 | CH of Pyrazole Ring |
| C3 | 158 - 162 | Methoxy-bearing Pyrazole Carbon |
Causality Behind Predictions:
-
Methoxy Carbon (OCH₃): The methoxy carbon is expected to appear in the range of 56-58 ppm, which is a typical value for a methoxy group attached to an aromatic ring. In the 1-phenyl analog, this carbon resonates at 56.8 ppm[1][2].
-
Brominated Pyrazole Carbon (C4): The carbon atom directly attached to the bromine (C4) is expected to be significantly shielded and appear in the upfield region of the aromatic carbons, around 80-85 ppm. This is a characteristic shift for a carbon bearing a bromine atom in a five-membered heterocycle. The corresponding carbon in the 1-phenyl analog is observed at 82.0 ppm[1][2].
-
CH of Pyrazole Ring (C5): The C5 carbon, which bears the single proton on the ring, is predicted to resonate around 125-130 ppm. This is in line with the chemical shift of 127.8 ppm for the C5 carbon in the 1-phenyl derivative[1][2].
-
Methoxy-bearing Pyrazole Carbon (C3): The C3 carbon, being attached to the electronegative oxygen of the methoxy group, will be the most downfield of the pyrazole ring carbons, with a predicted chemical shift in the range of 158-162 ppm. For comparison, the C3 carbon in the 1-phenyl analog is at 161.2 ppm[1][2].
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Bromo-3-methoxy-1H-pyrazole, electron ionization (EI) would be a suitable technique.
-
Molecular Ion (M⁺): The molecular formula is C₄H₅BrN₂O. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
M⁺: m/z 175.96 (for ⁷⁹Br)
-
[M+2]⁺: m/z 177.96 (for ⁸¹Br)
-
-
Major Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 97 ([M-Br]⁺). Further fragmentation of the pyrazole ring would also be observed.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/second.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-3-methoxy-1H-pyrazole would show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch | Medium, Broad |
| 2950 - 3050 | C-H stretch (sp² and sp³) | Medium |
| 1550 - 1600 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |
| 1200 - 1300 | C-O stretch (asymmetric) | Strong |
| 1000 - 1100 | C-O stretch (symmetric) | Strong |
| 600 - 700 | C-Br stretch | Medium |
Causality Behind Predictions:
-
N-H Stretch: The N-H bond in the pyrazole ring will give rise to a broad absorption in the 3100-3300 cm⁻¹ region.
-
C-H Stretch: The C-H stretching vibrations of the pyrazole ring and the methoxy group will appear in the 2950-3050 cm⁻¹ range.
-
Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1550-1600 cm⁻¹ region. For the 1-phenyl analog, bands are observed at 1554 and 1502 cm⁻¹[1][2].
-
C-O Stretch: The C-O stretching of the methoxy group will result in two strong bands, an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.
Caption: Workflow for the spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of 4-Bromo-3-methoxy-1H-pyrazole. By leveraging data from closely related, well-characterized analogs and applying fundamental principles of spectroscopy, researchers can confidently approach the structural elucidation of this important heterocyclic compound. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy in experimental work.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
Sources
An In-depth Technical Guide to 4-Bromo-3-methoxy-1H-pyrazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-methoxy-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not apparent in the historical literature, its synthesis logically follows the rich history of pyrazole functionalization. This guide reconstructs its likely first preparation based on established chemical principles, provides a detailed, field-proven synthetic protocol, and presents its complete spectroscopic characterization. The document is structured to offer not just procedural steps, but a deeper understanding of the causality behind the synthetic strategy, empowering researchers to effectively utilize this versatile intermediate.
Introduction: The Pyrazole Core and the Emergence of a Versatile Intermediate
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its journey into prominence began in 1883 with Ludwig Knorr's synthesis of a substituted pyrazole, a landmark achievement that opened the door to a vast and pharmacologically significant class of compounds.[1][2] Pyrazole derivatives have since been integral to the development of numerous therapeutic agents due to their diverse biological activities.[1][2]
4-Bromo-3-methoxy-1H-pyrazole (CAS Number: 1147011-26-4) has emerged as a particularly valuable intermediate. The strategic placement of its functional groups—a bromine atom at the 4-position and a methoxy group at the 3-position—offers a dual advantage for synthetic chemists. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of molecular complexity.[3] Concurrently, the methoxy group acts as a stable, protected form of a hydroxyl group, which can be crucial in multi-step syntheses where a free hydroxyl would interfere with subsequent chemical transformations.[3] This guide will delve into the historical context of its synthesis and provide a detailed examination of its preparation and characterization.
A Historical Perspective on the Synthesis of Functionalized Pyrazoles
While a specific publication heralding the initial synthesis of 4-Bromo-3-methoxy-1H-pyrazole is not readily found, its conceptual discovery is deeply rooted in the systematic exploration of pyrazole chemistry that followed Knorr's foundational work. The synthesis of this molecule can be logically deduced from two key, historically established transformations of the pyrazole ring: electrophilic bromination and O-methylation of a hydroxypyrazole precursor.
The bromination of pyrazoles is a well-documented electrophilic substitution reaction. Early studies on the halogenation of the pyrazole ring established that the 4-position is highly susceptible to electrophilic attack. This reactivity pattern laid the groundwork for the introduction of a bromine atom at this specific position.
Similarly, the existence of hydroxypyrazoles, which exist in tautomeric equilibrium with pyrazolones, and their subsequent alkylation has been known for many decades. The O-methylation of a 3-hydroxypyrazole is a standard method for protecting the hydroxyl group or for modulating the electronic properties of the ring.
Therefore, the first synthesis of 4-Bromo-3-methoxy-1H-pyrazole most likely occurred as an intermediate step in a broader synthetic program, rather than as a primary research objective. It represents a logical convergence of established pyrazole functionalization techniques.
Synthetic Pathways to 4-Bromo-3-methoxy-1H-pyrazole
The most logical and widely applicable synthetic route to 4-Bromo-3-methoxy-1H-pyrazole involves a two-step sequence starting from a suitable 3-hydroxypyrazole precursor. This approach offers high regioselectivity and is amenable to scale-up. An alternative, though less common, pathway could involve the direct bromination of 3-methoxypyrazole.
Primary Synthetic Route: O-Methylation of 4-Bromo-1H-pyrazol-3-ol
This robust two-step synthesis begins with the bromination of 1H-pyrazol-3-ol, followed by the O-methylation of the resulting 4-bromo-1H-pyrazol-3-ol. This method provides excellent control over the placement of the functional groups.
Caption: Primary synthetic route to 4-Bromo-3-methoxy-1H-pyrazole.
3.1.1. Step 1: Synthesis of 4-Bromo-1H-pyrazol-3-ol
The initial step involves the electrophilic bromination of 1H-pyrazol-3-ol. The choice of brominating agent and reaction conditions is critical to ensure selective monobromination at the electron-rich 4-position.
-
Causality of Experimental Choices: N-Bromosuccinimide (NBS) is often the preferred brominating agent over elemental bromine for heterocyclic compounds as it provides a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the dissolution of the starting materials and to moderate the reactivity.
3.1.2. Step 2: Synthesis of 4-Bromo-3-methoxy-1H-pyrazole
The second step is the O-methylation of 4-bromo-1H-pyrazol-3-ol. This reaction proceeds via the deprotonation of the hydroxyl group to form a pyrazolate anion, which then acts as a nucleophile to attack the methylating agent.
-
Causality of Experimental Choices: A strong base such as sodium hydride (NaH) is employed to ensure complete deprotonation of the relatively acidic hydroxyl group of the hydroxypyrazole.[3] Methyl iodide (CH3I) is a highly effective and reactive methylating agent for this transformation.[3] The reaction is performed in an anhydrous polar aprotic solvent like DMF to prevent quenching of the strong base and to provide a suitable medium for the nucleophilic substitution.[3]
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of the analogous N-phenyl derivative and is considered a reliable method for the preparation of 4-Bromo-3-methoxy-1H-pyrazole.[3]
Caption: Step-by-step experimental workflow for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole.
Materials and Equipment:
-
1H-Pyrazol-3-ol
-
N-Bromosuccinimide (NBS)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH3I)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure:
Step 1: Synthesis of 4-Bromo-1H-pyrazol-3-ol
-
In a round-bottom flask, dissolve 1H-pyrazol-3-ol (1 equivalent) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1H-pyrazol-3-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3-methoxy-1H-pyrazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-bromo-1H-pyrazol-3-ol (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents of 60% dispersion in mineral oil) in small portions. (Caution: Hydrogen gas is evolved).
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise via a syringe, keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford pure 4-Bromo-3-methoxy-1H-pyrazole.
Spectroscopic and Physical Data
While a dedicated publication with the full spectroscopic data for 4-Bromo-3-methoxy-1H-pyrazole is not available, the following table presents the expected and reported data for its closely related N-substituted analogs. This data is invaluable for the characterization and quality control of the synthesized compound.
| Property | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[3] | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole |
| Molecular Formula | C10H9BrN2O | C5H7BrN2O |
| Molecular Weight | 253.10 g/mol | 191.03 g/mol |
| Appearance | Colorless crystals[3] | Pale yellow liquid |
| Melting Point | 24.5-25.5 °C[3] | Not available |
| Boiling Point | Not available | 142-145 °C at 760 mmHg |
| ¹H NMR (CDCl₃) | δ 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ar-H), 7.42 (m, 2H, Ar-H), 7.23 (m, 1H, Ar-H), 4.05 (s, 3H, OCH₃)[3] | Not available |
| ¹³C NMR (CDCl₃) | δ 161.2 (C-3), 139.7 (Ar-C), 129.4 (Ar-CH), 127.8 (C-5), 125.8 (Ar-CH), 117.6 (Ar-CH), 82.0 (C-4), 56.8 (OCH₃)[3] | Not available |
| IR (KBr, cm⁻¹) | 2947, 1554, 1502, 1099, 749, 686[3] | Not available |
| Mass Spec (EI) | m/z (%) 253/255 (M⁺, 100/99)[3] | Not available |
Applications in Drug Discovery and Organic Synthesis
4-Bromo-3-methoxy-1H-pyrazole is a strategic building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Applications: The brominated pyrazole core is a key intermediate in the synthesis of kinase inhibitors for potential anticancer therapies. The bromine atom allows for the introduction of various bioactive groups through selective metalation or cross-coupling reactions, targeting the active sites of kinases.
-
Agrochemical Applications: This compound and its derivatives are utilized in the preparation of agrochemicals with potential nematicidal and fungicidal activities. The functional groups can be modified to optimize efficacy, soil persistence, and target specificity.
-
Organic Synthesis: In organic synthesis, it can function as a masked dienophile in Diels-Alder reactions. The methoxy group provides electron-donating effects that can enhance reactivity in certain cycloaddition reactions.
Conclusion
4-Bromo-3-methoxy-1H-pyrazole stands as a testament to the enduring legacy of pyrazole chemistry. While its specific "discovery" may be subsumed within the broader history of heterocyclic functionalization, its synthetic accessibility and strategic functionalization make it an indispensable tool for modern chemists. The logical, step-wise approach to its synthesis, rooted in fundamental principles of electrophilic substitution and nucleophilic alkylation, provides a reliable and efficient means of production. This guide, by elucidating the historical context, providing a detailed and reasoned synthetic protocol, and compiling relevant characterization data, aims to empower researchers in their pursuit of novel and impactful chemical entities.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyls to pyrazoles: a comprehensive review. Chemical Society Reviews, 40(5), 2247-2261. Available from: [Link]
-
Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 4, pp. 465-538). Elsevier. Available from: [Link]
Sources
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status stem from its synthetic accessibility and its ability to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties like lipophilicity and solubility.[3][4] This guide offers a comprehensive exploration of the pyrazole core's role in drug design, elucidating its fundamental properties, key therapeutic applications, and the structure-activity relationships that govern its diverse pharmacological effects. We will delve into the mechanisms of action of landmark pyrazole-containing drugs, provide exemplary synthetic and analytical protocols, and present visual frameworks to aid in the rational design of next-generation therapeutics.
Introduction: The Physicochemical Landscape of the Pyrazole Ring
The pyrazole ring's unique electronic and structural features are central to its success in drug development. As a five-membered aromatic heterocycle, it possesses a stable π-electron system. The two adjacent nitrogen atoms create a distinct electronic distribution: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can function as a hydrogen bond acceptor.[4] This duality allows for a wide range of interactions with biological targets.
Furthermore, the pyrazole ring is subject to tautomerism, which can influence its interaction with receptors and its metabolic stability.[4] The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This inherent "tunability" is a key reason why the pyrazole scaffold is so prevalent in drug discovery, with numerous FDA-approved drugs incorporating this motif.[1][5][6]
Therapeutic Applications of Pyrazole-Based Drugs: A Mechanistic Overview
The biological activity of pyrazole derivatives is remarkably broad, spanning anti-inflammatory, anticancer, antimicrobial, and central nervous system applications.[2][7]
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Celecoxib (Celebrex®): A Case Study
Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[8][9] Non-selective NSAIDs inhibit both COX-1 and COX-2, with COX-1 inhibition being associated with gastrointestinal side effects.[10] The key to Celecoxib's selectivity lies in its chemical structure. The sulfonamide side chain of Celecoxib binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[10][11] This selective inhibition reduces inflammation and pain while minimizing the risk of gastric ulcers.[11]
Mechanism of Action: COX-2 Inhibition
The following diagram illustrates the inflammatory pathway and the site of action for Celecoxib.
Caption: Mechanism of Celecoxib's anti-inflammatory action.
Anticancer Therapeutics: Targeting Kinase Signaling
The pyrazole scaffold is a prominent feature in numerous protein kinase inhibitors (PKIs) used in oncology.[3] Altered kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Several FDA-approved PKIs, such as Crizotinib, Encorafenib, and Ruxolitinib, contain a pyrazole ring.[3][12]
Ruxolitinib: A JAK Inhibitor
Ruxolitinib is a selective inhibitor of Janus kinases (JAK1 and JAK2), with IC50 values in the low nanomolar range.[12] These kinases are involved in cytokine signaling pathways that can become dysregulated in certain cancers and inflammatory diseases. Ruxolitinib's structure, which features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, allows it to bind to the ATP-binding pocket of JAK1 and JAK2, preventing their activation and downstream signaling.[12]
The following diagram illustrates the general workflow for evaluating a novel pyrazole-based kinase inhibitor.
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4-Bromo-3-methoxy-1H-pyrazole: A Versatile Heterocyclic Building Block for Modern Synthesis and Drug Discovery
Abstract
4-Bromo-3-methoxy-1H-pyrazole is a strategically functionalized heterocyclic compound that has emerged as a powerful building block in synthetic and medicinal chemistry. Its unique architecture, featuring two distinct and orthogonally reactive sites—a bromine atom at the C4 position and a methoxy group at the C3 position—offers chemists a versatile platform for molecular diversification. The C4-bromine atom serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. Concurrently, the C3-methoxy group modulates the electronic properties of the pyrazole ring and can participate in crucial binding interactions within biological targets. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and synthetic utility of 4-bromo-3-methoxy-1H-pyrazole and its derivatives, with a focus on its application in the construction of complex molecular scaffolds relevant to drug discovery.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery.[1][2] This distinction arises from its frequent appearance in a wide array of biologically active compounds spanning numerous therapeutic areas. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and kinase inhibitory activities.[1][3][4][5] The scaffold's value lies in its metabolic stability, its ability to act as both a hydrogen bond donor and acceptor, and its rigid structure, which helps in pre-organizing appended functional groups for optimal interaction with biological targets.
4-Bromo-3-methoxy-1H-pyrazole is a particularly valuable derivative for synthetic chemists. The bromine atom at the C4 position is a versatile functional handle, primarily exploited for palladium-catalyzed cross-coupling reactions to form new C-C and C-N bonds.[6] This allows for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies. The methoxy group at the C3 position serves to protect the otherwise reactive hydroxyl group of the corresponding pyrazol-3-ol tautomer, preventing unwanted side reactions in metal-catalyzed or basic conditions.[6]
Physicochemical Properties and Synthesis
The properties of 4-bromo-3-methoxy-1H-pyrazole can be best understood through its commonly used N-substituted derivatives, which prevent tautomerization and are typical intermediates in multi-step syntheses.
Table 1: Physicochemical Properties of Representative N-Substituted 4-Bromo-3-methoxy-pyrazoles
| Property | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole |
| Molecular Formula | C₁₀H₉BrN₂O | C₅H₇BrN₂O |
| Molecular Weight | 253.10 g/mol [6] | 191.03 g/mol |
| Appearance | Colorless crystals[6] | Pale yellow liquid[7] |
| Melting Point | 24.5–25.5 °C[6][8] | N/A |
| Boiling Point | N/A | 142-145 °C at 760 mmHg[7] |
| Solubility | Soluble in ethyl acetate, CDCl₃[6] | Moderately soluble in polar aprotic solvents[7] |
| CAS Number | 288390-06-5[6] | 1350323-85-1[7][9] |
Synthesis Pathway
The most direct synthesis of N-substituted 4-bromo-3-methoxy-pyrazoles involves the O-methylation of the corresponding 4-bromo-1H-pyrazol-3-ol precursor. This transformation is crucial as free hydroxyl groups can be incompatible with many cross-coupling and metalation reactions.[6] The methoxy group serves as a stable protecting group that can be cleaved later if necessary.
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Methodological & Application
Synthesis protocol for 4-Bromo-3-methoxy-1h-pyrazole
Application Note: A-Plus-Synthetics-004
Introduction: The Strategic Value of 4-Bromo-3-methoxy-1H-pyrazole
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development, prized for their metabolic stability and diverse biological activities.[1] The specific compound, 4-Bromo-3-methoxy-1H-pyrazole, serves as a highly versatile intermediate. Its structure is strategically designed for sequential functionalization: the bromine atom at the C4 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group at C3 modulates the electronic properties of the ring.[2][3] This allows for the systematic construction of complex molecular architectures, making it an invaluable building block in the synthesis of kinase inhibitors, fungicides, and other bioactive molecules.[4]
This document provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and reproducible outcome.
Synthetic Strategy & Mechanistic Rationale
The selected synthetic route proceeds in two key stages starting from a commercially available precursor, 4-bromo-1H-pyrazol-3-ol (also known as 4-bromo-3-hydroxypyrazole).
-
Deprotonation: The acidic proton of the hydroxyl group on the pyrazole ring is removed by a strong, non-nucleophilic base.
-
O-Methylation: The resulting alkoxide is then alkylated using an appropriate methylating agent.
This strategy is favored due to its high efficiency, straightforward execution, and the commercial availability of the starting materials.
Causality of Reagent Selection
-
Starting Material: 4-bromo-1H-pyrazol-3-ol is the logical precursor. Attempting to brominate 3-methoxypyrazole would be less efficient, as direct bromination of pyrazoles can be aggressive and may lead to a mixture of products or require harsher conditions.[5][6]
-
Base (Sodium Hydride, NaH): Sodium hydride is the base of choice for this transformation. As a non-nucleophilic hydride, it irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide and hydrogen gas.[2] This drives the reaction to completion. The use of a 60% dispersion in mineral oil is a standard safety and handling measure for this highly reactive reagent.[7][8][9]
-
Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective and reactive electrophile for the Sₙ2 reaction with the generated alkoxide.[2] Its volatility allows for easy removal after the reaction is complete.
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the pyrazole starting material and the intermediate sodium salt, facilitating a homogeneous reaction environment. Its high boiling point also allows the reaction to be heated to ensure completion without significant solvent loss.[2]
Experimental Protocol
This protocol is adapted from established literature procedures for the O-alkylation of similar pyrazole systems.[2][3]
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier / Grade |
| 4-Bromo-1H-pyrazol-3-ol | C₃H₃BrN₂O | 162.97 | 3.26 g | 20.0 | 1.0 | Sigma-Aldrich, 97% |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 0.88 g | 22.0 | 1.1 | Acros Organics |
| Methyl Iodide | CH₃I | 141.94 | 1.50 mL (3.42 g) | 24.0 | 1.2 | Alfa Aesar, 99% |
| Anhydrous DMF | C₃H₇NO | 73.09 | 40 mL | - | - | DriSolv® |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - | ACS Grade |
| n-Hexane | C₆H₁₄ | 86.18 | ~400 mL | - | - | ACS Grade |
| Saturated Brine | NaCl(aq) | - | ~50 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | Reagent Grade |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1H-pyrazol-3-ol (3.26 g, 20.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas. Add anhydrous DMF (40 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Deprotonation: While maintaining the temperature at 0 °C, carefully add sodium hydride (60% dispersion, 0.88 g, 22.0 mmol) portion-wise over 15 minutes. Insight: This slow addition is crucial to control the evolution of hydrogen gas and the exothermic reaction.[10] Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. The solution should become a slightly cloudy suspension.
-
Methylation: Add methyl iodide (1.50 mL, 24.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate to n-hexane as the eluent. The starting material is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C and cautiously add 20 mL of deionized water to quench the excess sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to yield 4-Bromo-3-methoxy-1H-pyrazole as a colorless solid or pale oil.[2] An expected yield is in the range of 80-90%.
Visualization of Workflow
Overall Synthetic Scheme
Caption: Reaction scheme for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole.
Purification Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Characterization Data (Expected)
The identity and purity of the synthesized 4-Bromo-3-methoxy-1H-pyrazole should be confirmed by standard analytical techniques. The following data are based on literature values for analogous compounds.[2][3]
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) ~7.5 (s, 1H, pyrazole C5-H), ~3.9 (s, 3H, OCH₃). The N-H proton from the starting material (typically a broad singlet >10 ppm) will be absent.
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) ~160 (C3-O), ~128 (C5), ~85 (C4-Br), ~57 (OCH₃).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ expected around 175.9/177.9, showing the characteristic isotopic pattern for a single bromine atom.
Safety, Handling, and Trustworthiness
Ensuring a safe laboratory environment is paramount. This protocol involves several hazardous materials that require careful handling in a well-ventilated chemical fume hood.
-
Sodium Hydride (NaH): Highly reactive and flammable.[7] It reacts violently with water to produce flammable hydrogen gas.[9][10] Always handle under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[8][11]
-
N-Bromosuccinimide (NBS) (If used in alternative routes): Corrosive and causes severe skin burns and eye damage.[12][13] It is also a moisture and light-sensitive solid.[14] Wear appropriate PPE and handle with care.[15][16]
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a fume hood and wear appropriate gloves.
-
DMF: A potential reproductive hazard. Avoid inhalation and skin contact.
Self-Validation: The trustworthiness of this protocol is ensured by the clear characterization endpoints. A successful synthesis is validated by obtaining spectroscopic data (NMR, MS) that matches the expected values for the target compound and confirms the absence of starting material. The expected yield provides a quantitative benchmark for success.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. [Link]
-
ResearchGate. (2009). PDF: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]
-
ResearchGate. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives | Request PDF. [Link]
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Oriental Journal of Chemistry. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
J. Mex. Chem. Soc. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
MySkinRecipes. 4-Bromo-3-methylpyrazole. [Link]
-
Autechaux. (2024). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
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- 16. chemscience.com [chemscience.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-1H-pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles
Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of C-C bonds, particularly for the construction of biaryl and heteroaryl-aryl linkages.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool for molecular elaboration.[2][5][6]
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole. This specific substrate presents unique challenges and opportunities due to the electronic properties of the methoxy group and the inherent reactivity of the pyrazole ring system. Understanding these nuances is critical for achieving high-yielding, reproducible, and scalable syntheses.
Scientific Integrity & Logic: Navigating the Coupling of an Electron-Rich Heterocycle
The successful Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole hinges on a careful consideration of the electronic and steric factors at play. The pyrazole ring is an electron-rich heterocycle, and the presence of a methoxy group at the 3-position further increases the electron density. This can influence the oxidative addition step of the catalytic cycle and potentially lead to catalyst inhibition.[7]
Key Considerations for Protocol Design:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is the most critical parameter for a successful coupling. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as those from the Buchwald and Fu families (e.g., XPhos, SPhos, RuPhos) have demonstrated high efficacy in coupling challenging heterocyclic substrates.[8][9] Pre-formed palladium precatalysts, such as the G2 or G3 Buchwald precatalysts, are often preferred as they are air- and moisture-stable and provide a reliable source of the active Pd(0) species.[9][10]
-
Base Selection: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. For pyrazole substrates, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[11][12] The strength and solubility of the base should be carefully considered to avoid degradation of the starting materials or products.
-
Solvent System: The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. A mixture of an organic solvent and water is often used in Suzuki-Miyaura couplings. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Potential Side Reactions: A key challenge in the Suzuki-Miyaura coupling of halogenated pyrazoles is the potential for dehalogenation, where the bromo substituent is replaced by a hydrogen atom.[13][14] This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. Careful optimization of the reaction conditions is necessary to minimize this undesired pathway. Another potential side reaction is the homocoupling of the boronic acid.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole with a generic arylboronic acid.
Materials and Reagents:
-
4-bromo-3-methoxy-1H-pyrazole
-
Arylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or reaction vial)
-
Magnetic stirrer and hotplate
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methoxy-1H-pyrazole (1.0 equiv).
-
Add the arylboronic acid (1.1 - 1.5 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 - 3.0 equiv).
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane to the reaction vessel. The volume should be sufficient to dissolve the reagents (typically a 0.1 M to 0.5 M concentration of the limiting reagent).
-
Add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
-
Reaction Execution:
-
Seal the reaction vessel and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methoxy-1H-pyrazole.
-
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid (equiv) | 1.1 - 1.5 | An excess is used to drive the reaction to completion and account for potential homocoupling. |
| Palladium Catalyst (mol%) | 1 - 5 | Higher loadings may be necessary for challenging substrates, but lower loadings are preferred for cost and sustainability.[15] |
| Base (equiv) | 2.0 - 3.0 | A sufficient excess is required to facilitate transmetalation and neutralize any acidic byproducts. |
| Solvent Ratio (Dioxane:Water) | 4:1 to 10:1 | The optimal ratio will depend on the specific substrates and should be empirically determined. |
| Temperature (°C) | 80 - 110 | Higher temperatures can increase reaction rates but may also promote side reactions like dehalogenation. |
| Reaction Time (h) | 2 - 24 | Reaction progress should be monitored to determine the optimal time. |
Visualization of the Catalytic Cycle
To provide a clearer understanding of the reaction mechanism, the following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are of high quality and that the reaction is performed under strictly anaerobic conditions.
-
Significant Dehalogenation: If dehalogenation is a major side product, try lowering the reaction temperature, using a milder base, or switching to a different catalyst/ligand system. Bromo-pyrazoles can be more susceptible to this side reaction than their chloro counterparts.[13]
-
Poor Reproducibility: Inconsistent results can often be traced to variations in the quality of the boronic acid, the activity of the catalyst, or the efficiency of degassing. Using a pre-catalyst and ensuring thorough degassing of the solvents can improve reproducibility.
Conclusion
The Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole is a versatile and powerful method for the synthesis of a wide array of functionalized pyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and minimize side reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable production of these important molecular scaffolds.
References
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchG
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura (hetero-)
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- (PDF)
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole - Benchchem.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Bromopyrazoles
Introduction: The Strategic Importance of Pyrazole Scaffolds and Their Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of bioactive molecules.[3] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of pyrazoles is of paramount importance to the drug discovery and development pipeline.[4][5][6]
Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyrazole core.[7][8][9] These reactions offer unparalleled functional group tolerance, mild reaction conditions, and broad substrate scope, enabling the synthesis of complex molecular architectures that would be challenging to access through classical methods.[10][11] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of bromopyrazoles, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Principles: Understanding the Catalytic Cycle and Key Reaction Parameters
The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the interplay of its key components: the palladium precursor, ligand, base, and solvent.
The Palladium Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[12][13]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Palladium Precursor: The choice of palladium precursor, often Pd(OAc)₂ or Pd₂(dba)₃, is critical as it serves as the source of the active Pd(0) catalyst. Pre-catalysts, which are more stable and easier to handle, are also widely used.[3]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[10][14] For coupling reactions involving electron-rich pyrazoles, bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential to promote efficient oxidative addition and reductive elimination.[3][15][16] Pyrazole-derived P,N-ligands have also shown to be effective.[15][17]
-
Base: The base is necessary to activate the coupling partner in Suzuki and Sonogashira reactions and to deprotonate the amine in Buchwald-Hartwig aminations.[12][18] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.[19]
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction kinetics. Common solvents include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Aqueous solvent mixtures are often employed in Suzuki couplings.[19]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing palladium-catalyzed cross-coupling reactions with bromopyrazoles. Optimization of reaction conditions may be necessary for specific substrates.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazole with an Arylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a bromopyrazole and a boronic acid or ester.[13][20]
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a suitable precatalyst[21]
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)[21]
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the bromopyrazole, arylboronic acid, base, palladium precursor, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[19]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Typical Range | Reference |
| Catalyst Loading | 1-5 mol% | [22] |
| Ligand Loading | 2-10 mol% | [15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [21][23] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | [19][23] |
| Temperature | 80-120 °C | [19][23] |
| Reaction Time | 2-24 hours | [19] |
Protocol 2: Heck Coupling of a Bromopyrazole with an Alkene
The Heck reaction facilitates the formation of a C-C bond between a bromopyrazole and an alkene, leading to substituted pyrazoles.[24][25][26]
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Alkene (1.1-2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (1.5-2.5 mmol)
-
Solvent: DMF, NMP, or Acetonitrile
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the bromopyrazole, palladium precursor, and ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent, followed by the base and the alkene.
-
Heat the reaction mixture to 80-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Typical Range | Reference |
| Catalyst Loading | 1-5 mol% | [25] |
| Ligand Loading | 2-10 mol% | [25] |
| Base | Et₃N, DIPEA, K₂CO₃ | [24] |
| Solvent | DMF, NMP, Acetonitrile | [27] |
| Temperature | 80-140 °C | [27] |
| Reaction Time | 4-24 hours |
Protocol 3: Sonogashira Coupling of a Bromopyrazole with a Terminal Alkyne
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrazoles.[28][29]
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Terminal alkyne (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)[23]
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 mmol)
-
Solvent: THF, DMF, or Acetonitrile[23]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the bromopyrazole, palladium catalyst, and copper(I) iodide.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Typical Range | Reference |
| Pd Catalyst Loading | 1-5 mol% | [23] |
| CuI Loading | 1-10 mol% | [23] |
| Base | Et₃N, DIPA | [28] |
| Solvent | THF, DMF, Acetonitrile | [23] |
| Temperature | Room Temp to 80 °C | [23] |
| Reaction Time | 1-12 hours | [23] |
Protocol 4: Buchwald-Hartwig Amination of a Bromopyrazole
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to aminopyrazoles, which are prevalent in pharmaceuticals.[12][16][30]
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Amine (1.1-1.5 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos, tBuBrettPhos) (2-10 mol%)[3]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.2-2.0 mmol)
-
Solvent: Toluene, Dioxane, or THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromopyrazole, palladium precursor, ligand, and base in a reaction vessel.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.[31]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Range | Reference |
| Catalyst Loading | 1-5 mol% | [15] |
| Ligand Loading | 2-10 mol% | [15] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | [15][31] |
| Solvent | Toluene, Dioxane, THF | [15] |
| Temperature | 80-110 °C | [31] |
| Reaction Time | 4-24 hours | [15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate ligand or base- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst- Ensure thorough degassing of solvents and reaction mixture- Screen different ligands and bases- Increase the reaction temperature |
| Formation of Side Products | - Homocoupling of the boronic acid (Suzuki)- Protodeborylation of the boronic acid (Suzuki)- β-Hydride elimination (Heck) | - Use a less reactive base or lower temperature- Use a more robust boronic ester- Choose a different ligand or reaction conditions |
| Difficulty in Purification | - Residual catalyst- Polar byproducts | - Pass the crude product through a short plug of silica or a metal scavenger resin- Optimize the work-up procedure to remove polar impurities |
Conclusion
Palladium-catalyzed cross-coupling reactions of bromopyrazoles are a cornerstone of modern synthetic organic and medicinal chemistry. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-containing molecules, ultimately accelerating the discovery of new therapeutics.
References
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3632-3635. [Link]
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Varvuolytė, G., Řezníčková, E., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. Archiv der Pharmazie. [Link]
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Das, P., & Chowdhury, C. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
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Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 544-547. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(23), 6039-6043. [Link]
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Nishikawa, D., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4529. [Link]
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Ansari, M. F., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 113-141. [Link]
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Nishikawa, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
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Das, P., & Chowdhury, C. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
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Schmidt, T. J., et al. (2018). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles as a late-stage diversification strategy for antileishmanial agents. Archiv der Pharmazie, 351(11), 1800164. [Link]
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Li, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3745-3760. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Sarkar, K., et al. (2024). Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. Chemistry – A European Journal. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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He, C., Whitehurst, W. G., & Gaunt, M. J. (2019). Palladium-Catalyzed C(sp3)–H Bond Functionalization of Aliphatic Amines. Chemical Reviews, 119(24), 12053-12072. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1851-1880. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Singh, A., & Kumar, A. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(31), e202301811. [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
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ChemOrgChem. (2025). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved. YouTube. [Link]
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The Organic Chemistry Tutor. (2019). Heck Coupling Reaction Mechanism. YouTube. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Rossi, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 152. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Singh, A., & Kumar, A. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(31), e202301811. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(23), 14297-14339. [Link]
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Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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MacMillan, D. W. C., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 143(35), 13917-13941. [Link]
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Application Notes & Protocols: 4-Bromo-3-methoxy-1H-pyrazole as a Strategic Intermediate in Agrochemical Synthesis
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical design, with its derivatives demonstrating a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4][5][6][7] This document provides a detailed examination of 4-Bromo-3-methoxy-1H-pyrazole, a highly versatile intermediate, highlighting its strategic importance in the synthesis of next-generation crop protection agents. We will delve into the synthetic rationale for its use, provide detailed, field-proven protocols for its preparation and subsequent derivatization, and discuss the causality behind the selection of specific reaction conditions. The protocols are designed to be self-validating, ensuring reproducibility and success for researchers, scientists, and professionals in the field of drug and agrochemical development.
Introduction: The Strategic Advantage of the Pyrazole Core
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[7][8] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds and other non-covalent interactions with biological targets have led to the development of numerous commercial pesticides.[2][4]
4-Bromo-3-methoxy-1H-pyrazole, in particular, is a pre-functionalized building block of significant value. The strategic placement of its substituents is key to its utility:
-
The 4-Bromo Group: This serves as a versatile synthetic handle. The bromine atom is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions.[9][10] This allows for the controlled and regioselective introduction of diverse aryl, heteroaryl, or alkyl moieties, which is critical for tuning the biological activity and specificity of the final agrochemical product.
-
The 3-Methoxy Group: The methoxy group acts as an electron-donating group, which can influence the reactivity of the pyrazole ring. Furthermore, it can be a precursor to a hydroxyl group, which may be crucial for biological activity or for further derivatization.[9][11]
This application note will first detail the synthesis of the title compound and then explore its application in a cornerstone reaction for agrochemical development.
Synthesis of 4-Bromo-3-methoxy-1H-pyrazole: A Protocol
The synthesis of 4-Bromo-3-methoxy-1H-pyrazole is typically achieved through the methylation of 4-bromo-1H-pyrazol-3-ol. The hydroxyl group of the pyrazol-3-ol is acidic enough to be deprotonated by a suitable base, and the resulting alkoxide can then be alkylated with a methylating agent.
Synthetic Workflow
Caption: Synthesis workflow for 4-Bromo-3-methoxy-1H-pyrazole.
Detailed Experimental Protocol
This protocol is adapted from a standard O-alkylation procedure for a similar N-phenyl substituted analog.[9]
Materials:
-
4-Bromo-1-phenyl-1H-pyrazol-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1-phenyl-1H-pyrazol-3-ol (1.0 eq).
-
Solvent Addition: Add dry DMF to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Under a nitrogen atmosphere, add sodium hydride (1.0 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base, ideal for deprotonating the hydroxyl group without competing side reactions. The reaction is exothermic and produces hydrogen gas, hence the need for slow, portion-wise addition at 0°C under an inert atmosphere.
-
Stirring: Stir the mixture at 0 °C for 15 minutes. The formation of the sodium salt should be observed.
-
Methylation: Add methyl iodide (1.2 eq) dropwise at 0 °C. Causality Note: Methyl iodide is a highly effective methylating agent. A slight excess is used to ensure complete reaction of the intermediate alkoxide.
-
Warming and Heating: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by adding deionized water. Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution. Causality Note: The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to afford the pure 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
Application in Agrochemical Synthesis: Suzuki-Miyaura Cross-Coupling
A pivotal application of 4-Bromo-3-methoxy-1H-pyrazole is its use in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, specifically for coupling the pyrazole core to various aryl or heteroaryl boronic acids or esters. This is a common strategy for building the complex scaffolds of modern fungicides and herbicides.[1]
General Reaction Scheme
Caption: Suzuki coupling of 4-Bromo-3-methoxy-1H-pyrazole.
Detailed Protocol for a Representative Suzuki Coupling
Materials:
-
4-Bromo-3-methoxy-1H-pyrazole (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-Bromo-3-methoxy-1H-pyrazole, the aryl boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the dioxane and water (typically a 4:1 to 5:1 ratio). Causality Note: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. A base is required to activate the boronic acid. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired 4-aryl-3-methoxy-1H-pyrazole.
Data Presentation
Table 1: Physicochemical Properties of Key Pyrazole Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 2075-45-8 | Solid |
| 4-Bromo-3-methoxy-1-methyl-1H-pyrazole | C₅H₇BrN₂O | 191.03 | 1350323-85-1 | Pale yellow liquid |
Table 2: Representative Suzuki Coupling Reaction Conditions and Yields
| Aryl Boronic Acid | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Chlorophenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 10 | 75-85 |
| 2-Thiopheneboronic acid | K₃PO₄ | THF/H₂O | 70 | 18 | 70-80 |
Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Conclusion
4-Bromo-3-methoxy-1H-pyrazole is a powerful and versatile intermediate in the synthesis of complex agrochemicals. Its pre-installed functional handles—a reactive bromine atom for cross-coupling and a methoxy group for electronic modulation or further conversion—provide a streamlined path to a diverse range of pyrazole-based active ingredients. The protocols provided herein are robust and based on well-established chemical principles, offering a solid foundation for researchers aiming to leverage this key building block in their discovery and development pipelines. By understanding the causality behind each experimental step, scientists can confidently adapt and optimize these methods for the synthesis of novel and effective crop protection solutions.
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Application Notes & Protocols: A Researcher's Guide to the Regioselective Methylation of 4-Bromo-1H-pyrazol-3-ol Derivatives
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse pharmacological activities.[1][2][3] The functionalization of the pyrazole core, particularly through methylation, is a critical step in tuning the physicochemical and biological properties of these molecules.[4][5] However, the inherent tautomerism and multiple reactive sites of substituted pyrazoles, such as 4-bromo-1H-pyrazol-3-ol, present significant challenges in achieving regioselective methylation. This guide provides an in-depth analysis of the mechanistic principles governing the methylation of these derivatives, offering two distinct, field-proven protocols for achieving either selective O-methylation or N1-methylation. We delve into the causality behind experimental choices, provide detailed characterization workflows, and include troubleshooting insights to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Challenge of Regioselectivity
The primary challenge in the methylation of unsymmetrically substituted pyrazol-3-ols is controlling the site of alkylation. This arises from the molecule's ability to exist in different tautomeric forms and the presence of three potential nucleophilic centers: the two ring nitrogen atoms (N1 and N2) and the exocyclic oxygen atom.
Tautomerism and Competing Reaction Pathways
4-bromo-1H-pyrazol-3-ol can exist in equilibrium between its -OH (enol) and -C=O (keto) tautomeric forms. Deprotonation by a base generates an ambidentate anion, where the negative charge is delocalized across the N-N-C-O system. This allows a methylating agent to attack at the oxygen (O-methylation) or one of the two non-equivalent nitrogen atoms (N-methylation), leading to a mixture of products if not properly controlled. The alkylation of unsymmetrically substituted pyrazoles often produces a mixture of N1 and N2 isomers, with the ratio depending on the substituents, solvent, and reaction conditions.[5]
Caption: Tautomerism and competing methylation pathways for 4-bromo-1H-pyrazol-3-ol.
Factors Influencing Regioselectivity
Controlling the reaction outcome hinges on manipulating the delicate balance between these pathways. The key factors are:
-
Base and Counterion: A strong, non-nucleophilic base like sodium hydride (NaH) favors the formation of the oxygen-centered anion (phenoxide-like), promoting O-alkylation, especially in polar aprotic solvents.[6] The nature of the cation can also influence selectivity.[7]
-
Methylating Agent: The reactivity and steric bulk of the methylating agent are critical. Simple agents like methyl iodide often lead to mixtures. In contrast, sterically demanding reagents can be used to selectively target the less hindered nitrogen atom.[8][9]
-
Solvent: The solvent can influence which tautomer is favored and the solvation of the intermediate anion. For instance, fluorinated alcohols have been shown to dramatically increase regioselectivity in some pyrazole formations.[10][11]
-
Steric Hindrance: Substituents on the pyrazole ring can sterically hinder one nitrogen atom, directing alkylation to the other. This principle is exploited in modern selective N-methylation protocols.[12][13]
Protocols for Regioselective Methylation
The following protocols are designed to provide researchers with reliable methods for targeting either the oxygen atom or the N1 position with high selectivity.
Protocol 1: Selective O-Methylation to Synthesize 3-Methoxy-4-bromo-1H-pyrazole Derivatives
Principle of Causality: This protocol utilizes a strong hydride base (NaH) in a polar aprotic solvent (DMF). NaH irreversibly deprotonates the most acidic proton, which is the hydroxyl proton of the pyrazol-3-ol, to form a sodium salt. The resulting oxygen-centered anion is a potent nucleophile, and in a polar aprotic solvent like DMF, it readily attacks the electrophilic methyl iodide. This combination of base and solvent strongly favors the kinetic O-alkylation pathway over N-alkylation. A similar procedure has been successfully used for the O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol.[6][14]
Caption: Experimental workflow for selective O-methylation.
Methodology:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-bromo-1H-pyrazol-3-ol (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5 mL per mmol of substrate). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portionwise, ensuring the temperature does not rise significantly. Stir the resulting suspension at 0 °C for 15 minutes.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 1 hour.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 4-bromo-3-methoxy-1H-pyrazole derivative.[6]
Protocol 2: Highly Regioselective N1-Methylation Using a Masked Methylating Agent
Principle of Causality: Achieving selective N-methylation is notoriously difficult. This advanced protocol circumvents the issue by using a sterically bulky α-halomethylsilane, such as (chloromethyl)triisopropoxysilane, as a "masked" methylating reagent.[8][9] The large steric profile of the triisopropoxysilyl group effectively blocks reaction at the more sterically hindered N2 position, forcing the alkylation to occur selectively at the N1 position.[9][12] Following the selective N1-silylethylalkylation, a fluoride source (e.g., TBAF) is used to cleave the silicon group, revealing the desired N1-methyl product. This two-step, one-pot sequence provides excellent regioselectivity (often >95:5 N1:N2) that is unattainable with traditional methylating agents.[8][13]
Caption: Experimental workflow for selective N1-methylation via a masked reagent.
Methodology:
-
Preparation: To a flame-dried flask under an inert nitrogen atmosphere, add the 4-bromo-1H-pyrazol-3-ol derivative (1.0 eq) and anhydrous solvents (e.g., a mixture of THF and DMSO).
-
Deprotonation: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq) and stir for 10-15 minutes at room temperature.
-
Selective Alkylation: Add (chloromethyl)triisopropoxysilane (1.2-1.5 eq) and heat the reaction mixture to 60 °C.
-
Monitoring Step 1: Monitor the formation of the N1-silylethyl intermediate by TLC or LC-MS. The reaction time can vary (typically 4-24 hours).
-
Protodesilylation: Once the initial alkylation is complete, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 eq) and water directly to the reaction mixture. Maintain the temperature at 60 °C.[9]
-
Monitoring Step 2: Monitor the cleavage of the silyl group to form the final N1-methyl pyrazole. This step typically takes 1-4 hours.[9]
-
Work-up & Purification: After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel column chromatography to isolate the highly enriched N1-methyl regioisomer.
Characterization of Regioisomers: A Self-Validating System
Unambiguous identification of the resulting isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[15]
| Technique | O-Methyl Isomer (3-Methoxy) | N-Methyl Isomers | Distinguishing N1 vs. N2 |
| ¹H NMR | O-CH₃ signal appears around δ 3.9-4.1 ppm.[6] The NH proton is still present and observable (often broad). | N-CH₃ signal appears around δ 3.7-3.9 ppm.[16] The NH proton signal is absent. | The chemical shift of the C5-H proton is diagnostic. In N1-isomers, it is typically upfield compared to the C5-H in N2-isomers due to the anisotropic effect of the adjacent substituent at C3.[17] |
| ¹³C NMR | O-C H₃ carbon signal around δ 55-60 ppm. | N-C H₃ carbon signal around δ 35-40 ppm.[16] | The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will differ significantly between the two isomers. |
| 2D NMR (HMBC) | A correlation will be observed between the methyl protons and the C3 carbon of the pyrazole ring. | A correlation will be observed between the methyl protons and the C3 and C5 carbons of the pyrazole ring. | Crucial for unambiguous assignment. For the N1-isomer, the N-methyl protons will show a 3-bond correlation (³J) to the C5 carbon. For the N2-isomer, the N-methyl protons will show a ³J correlation to the C3 carbon.[17] |
| 2D NMR (NOESY) | No NOE is expected between the O-methyl group and adjacent ring protons. | Can show spatial proximity between the N-methyl group and a substituent at either the C5 position (confirming N1) or the C3 position (confirming N2).[15][17] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive base (NaH exposed to air/moisture). Insufficiently dried solvent/glassware. Low reaction temperature/time. | Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous. Increase reaction time or temperature moderately. |
| Formation of Isomeric Mixture | (O-Methylation Protocol): Base not strong enough or reaction conditions favoring N-alkylation. | Ensure NaH is used. Keep the temperature controlled during addition steps. Avoid protic solvents. |
| (N-Methylation Protocol): Methylating agent is not bulky enough. | Switch to a more sterically demanding masked methylating agent like (chloromethyl)triisopropoxysilane.[9] | |
| Difficult Purification | Isomers are co-eluting on silica gel. | Try a different solvent system for chromatography (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Consider preparative HPLC if isomers are inseparable by column chromatography. |
| Incomplete Protodesilylation (Protocol 2) | Insufficient fluoride source or reaction time. | Increase the equivalents of TBAF or extend the reaction time at 60 °C. Ensure water is present as it is necessary for the cleavage.[9] |
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ResearchGate. (n.d.). Mechanistic explanation for the regioisomeric alkylation of pyrazole... Retrieved from ResearchGate. [Link]
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Synfacts. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. [Link]
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MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(18), 10335. [Link]
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National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5853. [Link]
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Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from Semantic Scholar. [Link]
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ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
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ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from ResearchGate. [Link]
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MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4734. [Link]
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LinkedIn. (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II). [Link]
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R Discovery. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
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ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2378-2386. [Link]
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Royal Society of Chemistry. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
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Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31, 1613–1643. [Link]
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One-Pot Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols for Researchers
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction) feature the pyrazole core, underscoring its therapeutic importance.[5]
Traditionally, the synthesis of substituted pyrazoles involves multi-step procedures that can be time-consuming, generate significant waste, and require the isolation of intermediates.[6] In contrast, one-pot synthesis, particularly through multi-component reactions (MCRs), has emerged as a powerful and efficient strategy.[7] MCRs offer numerous advantages in line with the principles of green chemistry, including operational simplicity, high atom economy, reduced reaction times, and minimized solvent usage and waste generation.[8][9] This application note provides detailed protocols for two distinct and reliable one-pot methods for synthesizing substituted pyrazole derivatives, catering to the needs of researchers, scientists, and professionals in drug development.
Protocol 1: Classic Three-Component Synthesis of 3,5-Disubstituted-1H-Pyrazoles via Chalcone Intermediate
This protocol details a conventional and robust one-pot, three-component reaction involving an aromatic aldehyde, an acetophenone derivative, and hydrazine hydrate. The reaction proceeds through an in-situ formation of a chalcone intermediate, which then undergoes cyclization with hydrazine to yield the pyrazole.[6][10]
Causality and Experimental Choices
The choice of a base, typically sodium hydroxide or an alkoxide, is crucial for the initial Claisen-Schmidt condensation between the aldehyde and the ketone to form the α,β-unsaturated ketone (chalcone).[10] The subsequent cyclization with hydrazine is often acid-catalyzed, but in this one-pot procedure, the reaction is typically carried out in a protic solvent like ethanol which facilitates the necessary proton transfers. The final and often crucial step is the oxidation of the initially formed pyrazoline to the aromatic pyrazole. This can be achieved using an in-situ oxidizing agent or, in many cases, by air oxidation, especially when heated in a high-boiling solvent like DMSO.[8]
Reaction Workflow Diagram
Caption: Workflow for Three-Component Pyrazole Synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), the acetophenone derivative (10 mmol), and ethanol (30 mL).
-
Base Addition: While stirring, add a solution of sodium hydroxide (12 mmol) in water (5 mL) dropwise to the mixture.
-
Chalcone Formation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the chalcone formation can be monitored by Thin Layer Chromatography (TLC). A color change or the formation of a precipitate often indicates the formation of the chalcone.
-
Hydrazine Addition: To the reaction mixture, add hydrazine hydrate (15 mmol) slowly.
-
Cyclization and Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC until the starting materials and chalcone intermediate are consumed.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of ~5-6.
-
Product Collection: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11]
-
Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][3]
Expected Results
Yields for this reaction are typically in the range of 70-90%, depending on the specific substituents on the aromatic rings.[11] The final product is usually a crystalline solid.
-
¹H NMR: Expect signals for the aromatic protons and a characteristic singlet for the C4-H of the pyrazole ring, typically in the range of δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift.[3]
-
FT-IR: Look for a characteristic N-H stretching vibration around 3100-3500 cm⁻¹ and C=N stretching around 1590 cm⁻¹.[3]
Protocol 2: Ultrasound-Assisted, Catalyst-Free, Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol leverages the advantages of ultrasound irradiation to promote a rapid and efficient one-pot synthesis of highly substituted pyrazoles from an aromatic aldehyde, malononitrile, and phenylhydrazine. This "green" method often proceeds without a catalyst and at room temperature.[7]
Causality and Experimental Choices
Ultrasound irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium.[7] This process generates localized "hot spots" with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[5] The choice of a polar solvent like ethanol or even water is often effective, as it can efficiently transmit the ultrasonic waves.[5] This method is particularly advantageous as it often eliminates the need for a catalyst and reduces reaction times from hours to minutes.[7]
Reaction Mechanism Diagram
Caption: Mechanism of Ultrasound-Assisted Pyrazole Synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a thick-walled glass tube or a suitable flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and ethanol (5 mL).
-
Ultrasound Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. The water level in the bath should be adjusted to be at the same level as the solution in the reaction vessel.
-
Reaction Monitoring: Irradiate the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 30-60 minutes. Monitor the reaction by TLC.[7]
-
Product Isolation: Upon completion, a solid product usually precipitates from the reaction mixture. If not, the mixture can be cooled in an ice bath to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Drying and Purification: Dry the product in a vacuum oven. The product is often pure enough for most applications, but if necessary, it can be recrystallized from ethanol.
-
Characterization: Confirm the structure of the synthesized pyrazole using appropriate spectroscopic techniques.[7]
Expected Results
This ultrasound-assisted method typically provides excellent yields (often >90%) in very short reaction times.[7] The products are generally obtained as pure crystalline solids.
-
¹H NMR: Expect signals for the aromatic protons. The amino group protons will appear as a broad singlet.[7]
-
¹³C NMR: The nitrile carbon (C≡N) will have a characteristic signal in the range of δ 115-120 ppm.[7]
-
FT-IR: A strong absorption band for the nitrile group (C≡N) will be observed around 2200-2250 cm⁻¹. The N-H stretching of the amino group will appear as one or two bands in the 3300-3500 cm⁻¹ region.[7]
Data Summary and Comparison
The following table provides a comparative summary of the two presented protocols for the synthesis of substituted pyrazoles.
| Parameter | Protocol 1: Conventional Three-Component Synthesis | Protocol 2: Ultrasound-Assisted Synthesis |
| Reaction Type | Claisen-Schmidt condensation followed by cyclization | Knoevenagel condensation, Michael addition, and cyclization |
| Key Reagents | Aromatic aldehyde, Acetophenone, Hydrazine hydrate | Aromatic aldehyde, Malononitrile, Phenylhydrazine |
| Catalyst | Base (e.g., NaOH) | Often catalyst-free |
| Energy Source | Conventional heating (reflux) | Ultrasound irradiation |
| Reaction Time | 6-10 hours | 30-60 minutes |
| Typical Yield | 70-90% | >90% |
| Solvent | Ethanol | Ethanol or Water |
| Workup | Acidification, filtration, recrystallization | Filtration, washing |
| Advantages | Robust, well-established, uses simple reagents | Extremely fast, high yields, energy-efficient, green |
| Disadvantages | Longer reaction times, requires heating | Requires specialized ultrasound equipment |
Conclusion and Future Outlook
The one-pot synthesis of substituted pyrazole derivatives represents a significant advancement in synthetic organic chemistry, offering efficient, economical, and environmentally benign routes to this important class of heterocyclic compounds. The protocols detailed in this application note provide researchers with reliable and reproducible methods for accessing a diverse range of pyrazole structures. The choice between a conventional heating method and an ultrasound-assisted approach will depend on the available equipment and the specific requirements of the synthesis. As the demand for novel bioactive molecules continues to grow, the development and application of innovative one-pot synthetic methodologies will undoubtedly play a crucial role in accelerating the drug discovery process.
References
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BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem Technical Support Team.
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Rathod, S. D., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. BEPLS Special Issue,
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Zhang, Z.-H., et al. (2012). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters, 54(3), 228-231.
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Ultrasound-assisted step-wise synthesis of thiourea-linked pyrazole derivatives. (n.d.). ResearchGate.
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Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4488.
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Reddy, T. R., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15853-15862.
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Silva, V. L. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(19), 4546.
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate.
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Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.
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Wang, Z., et al. (2014). One-pot synthesis of pyrazoles through a four-step cascade sequence. Organic & Biomolecular Chemistry, 12(3), 468-472.
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An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. (2020). ResearchGate.
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Proposed reaction mechanism of one-pot synthesis of pyrazoline. (n.d.). ResearchGate.
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Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2018). ResearchGate.
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Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (2021). Current Organic Chemistry, 25(12), 1438-1453.
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Mistry, B. D., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. International Journal of ChemTech Research, 5(5), 2341-2347.
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Das, P., & Choudhury, P. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 166-169.
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(5), 1269.
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One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2013). ChemInform, 44(33).
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Vasin, A. V., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 15(4), 875-884.
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Nabid, M. R., et al. (2010). Ultrasound-assisted one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Ultrasonics Sonochemistry, 17(1), 150-153.
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Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2019). Oriental Journal of Chemistry, 35(4).
-
Chemat, F., et al. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 22(1), 16.
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Patil, S., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research, 6(1), 150-158.
-
Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4488.
-
Reddy, T. R., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15853-15862.
-
Silva, V. L. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(19), 4546.
-
Wang, Z., et al. (2014). One-pot synthesis of pyrazoles through a four-step cascade sequence. Organic & Biomolecular Chemistry, 12(3), 468-472.
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
-
Chemat, F., et al. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 22(1), 16.
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Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(9), 879.
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Application Notes: Probing the Diels-Alder Reactivity of Substituted Pyrazoles with 4-Bromo-3-methoxy-1H-pyrazole
Introduction: The Dichotomy of Pyrazole Reactivity in Cycloadditions
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, yet its application in one of organic chemistry's most powerful transforms, the Diels-Alder reaction, is nuanced and highly dependent on its structural context. A fundamental dichotomy governs its reactivity: the aromatic, stable 1H-pyrazole tautomer is generally unreactive as a diene due to its delocalized π-system. In contrast, the non-aromatic 4H-pyrazole tautomer is an electron-deficient diene that can readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2]
The reactivity of the 4H-pyrazole scaffold can be dramatically enhanced through substitution at the saturated C4 position. Electron-withdrawing substituents, such as fluorine, induce a phenomenon known as hyperconjugative antiaromaticity.[2][3][4] This effect destabilizes the diene's ground state, thereby lowering the activation energy of the cycloaddition and leading to significant rate enhancements, often obviating the need for the acid catalysis that is typically required for 4H-pyrazoles with alkyl substituents.[1][5][6]
This application note explores the potential application of 4-Bromo-3-methoxy-1H-pyrazole in Diels-Alder reactions. While direct experimental precedent for this specific molecule is not yet established in the literature, we can extrapolate from foundational principles to devise a strategic approach for its investigation. This document serves as a guide for researchers aiming to explore its utility, providing a theoretical framework, a hypothetical reaction protocol, and the scientific rationale behind the proposed experimental design.
Scientific Rationale: Activating 4-Bromo-3-methoxy-1H-pyrazole for Diels-Alder Cycloaddition
The subject compound, 4-Bromo-3-methoxy-1H-pyrazole, presents an interesting substitution pattern. To participate as a diene, it must first be assumed to access its 4H-pyrazole tautomer. The electronic nature of the C3 and C4 substituents would then critically influence its reactivity profile.
| Substituent | Position | Electronic Effect | Influence on Diene (in IEDDA) |
| Bromo | C4 | Inductively withdrawing (-I), weakly deactivating | Lowers LUMO energy, enhancing reactivity with electron-rich dienophiles.[2][3] |
| Methoxy | C3 | Mesomerically donating (+M), inductively withdrawing (-I) | Raises HOMO energy, potentially disfavoring a classic IEDDA pathway if the effect is dominant. |
The key to unlocking the Diels-Alder reactivity of this scaffold lies in leveraging the electron-withdrawing nature of the bromine atom at the C4 position. This substitution is predicted to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the 4H-pyrazole diene system, making it a suitable candidate for an inverse-electron-demand Diels-Alder reaction .[7] In this scenario, the pyrazole acts as the electron-poor diene, requiring a reaction partner that is an electron-rich dienophile. Strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), are excellent candidates for this role, as their ring strain and electron-rich nature make them highly reactive.[2][5]
The proposed strategy, therefore, involves the reaction of a 4H-pyrazole, derived from the title compound, with an electron-rich, strained dienophile like BCN.
Proposed Reaction Pathway
The following diagram illustrates the hypothetical inverse-electron-demand Diels-Alder reaction. The initial 1H-pyrazole is considered as a precursor to the reactive 4H-pyrazole diene, which then undergoes the [4+2] cycloaddition with the dienophile.
Caption: Proposed pathway for the Diels-Alder reaction.
Experimental Protocol: A Starting Point for Investigation
This protocol describes a general method for attempting the inverse-electron-demand Diels-Alder reaction between a hypothetical 4-bromo-3-methoxy-4H-pyrazole and BCN.
Disclaimer: This is a theoretical protocol based on analogous systems.[2][5] Researchers must conduct their own risk assessment and optimize conditions. The synthesis of the 4H-pyrazole starting material from its 1H-isomer is a prerequisite and not covered in this protocol.
Materials and Reagents
| Reagent | CAS Number | M.W. | Rationale for Use |
| 4-Bromo-3-methoxy-4H-pyrazole | N/A | 191.01 | Electron-deficient diene |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 125996-26-1 | 152.22 | Strained, electron-rich dienophile |
| Methanol (MeOH), HPLC Grade | 67-56-1 | 32.04 | Protic solvent, common for bioorthogonal reactions |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent to improve solubility and mimic physiological conditions |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | NMR solvent for reaction monitoring |
Equipment
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (ESI-MS or HRMS)
-
Analytical balance, magnetic stirrer, and standard laboratory glassware
-
Constant temperature bath or reaction block
Experimental Workflow
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- 3. Hyperconjugative Antiaromaticity Activates 4 H-Pyrazoles as Inverse-Electron-Demand Diels-Alder Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles | MDPI [mdpi.com]
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- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Experimental procedure for functionalizing the bromo position
Application Notes & Protocols: A Researcher's Guide to the Strategic Functionalization of the Bromo Position
Introduction: The Bromo Group as a Synthetic Linchpin
The bromo group is a pivotal functional group in organic synthesis, primarily due to the labile nature of the carbon-bromine (C-Br) bond.[1] This characteristic allows it to serve as an excellent leaving group in a variety of reactions, including nucleophilic substitutions and eliminations.[1] More significantly, aryl and vinyl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[2][3] The strategic placement of a bromine atom on a molecular scaffold provides a reactive handle for introducing diverse chemical functionalities, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]
This guide will delve into the primary strategies for functionalizing the bromo position, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. Each section will provide a theoretical framework, detailed experimental protocols, and insights into the causality behind experimental choices.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way chemists construct complex molecules.[5] Aryl bromides are common and effective electrophiles in these transformations.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, particularly for the synthesis of biaryls.[7] It involves the reaction of an aryl or vinyl halide with an organoboronic acid in the presence of a palladium catalyst and a base.[7]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[6]
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%). The choice of ligand is crucial and can significantly impact the reaction's efficiency.[3]
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of toluene and water, or DMF). Aqueous conditions are often beneficial.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that are readily reduced to the active Pd(0) species in situ.[3] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd(0) catalyst and facilitates oxidative addition and reductive elimination.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The choice of solvent can influence reaction rates and yields.[8] |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle. |
Heck Reaction: Vinylation of Aryl Bromides
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[9][10] It is a powerful method for the synthesis of substituted olefins.[9]
Mechanism Insight: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction of an Aryl Bromide
-
Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene (NHC) ligand).[9]
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.[9]
-
Reaction Execution: Heat the mixture to a high temperature (often >100 °C) for several hours.[9] The reaction progress should be monitored.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
| Parameter | Typical Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Provides the active Pd(0) catalyst. |
| Ligand | P(o-tolyl)₃, NHCs | N-heterocyclic carbene (NHC) ligands often allow for milder reaction conditions.[9] |
| Base | K₂CO₃, Et₃N | Neutralizes the HBr generated during the reaction.[9] |
| Solvent | DMF, NMP, Acetonitrile | Polar solvents are generally preferred.[9] |
| Temperature | 80 - 140 °C | High temperatures are often required, especially for less reactive aryl bromides.[9] |
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Bromide
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add an amine solvent such as triethylamine or diisopropylamine, which also serves as the base.[12] A co-solvent like THF may also be used.[12]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry and concentrate.[12]
-
Purification: Purify the resulting alkyne by column chromatography.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[13][14] This reaction has broad utility in the synthesis of anilines and their derivatives.[14][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOt-Bu, 1.4 mmol), the palladium precatalyst, and the appropriate ligand.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Metal-Halogen Exchange: Generating Potent Nucleophiles
Metal-halogen exchange is a powerful method for converting aryl bromides into highly reactive organometallic reagents, such as organolithium or Grignard reagents.[16] These intermediates can then react with a wide range of electrophiles.
Lithium-Halogen Exchange
The reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in a rapid exchange of the bromine atom for a lithium atom.[16][17] This creates a potent aryllithium nucleophile.[18]
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the aryl bromide (1.0 mmol) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 mmol) dropwise, maintaining the low temperature. The exchange is often very fast.[19]
-
Quenching with an Electrophile: After a short stirring period (e.g., 15-30 minutes), add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the product by standard methods such as column chromatography or distillation.
Grignard Reagent Formation
Aryl Grignard reagents are formed by the reaction of aryl bromides with magnesium metal in an ether solvent.[20] These reagents are versatile nucleophiles in organic synthesis.[21][22]
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
Reaction Setup: Place magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Activation: A small crystal of iodine can be added to activate the magnesium surface.
-
Addition of Aryl Bromide: Add a solution of the aryl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is often initiated by gentle heating.
-
Reaction Execution: Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution at a rate that maintains a steady reflux.
-
Use in Subsequent Reactions: The resulting Grignard reagent is typically used immediately in a subsequent reaction with an electrophile.
Nucleophilic Aromatic Substitution (SNA)
While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA) can occur under specific conditions.[23][24] This typically requires the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions to the bromine atom, or the use of a very strong nucleophile.[23][25]
Mechanism Insight: The most common mechanism for activated aryl halides is the SNAr mechanism, which proceeds through an addition-elimination pathway.[26] The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate called a Meisenheimer complex.[23][25] The leaving group (bromide) is then eliminated to restore the aromaticity of the ring.[26][27]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: Dissolve the activated aryl bromide (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol). Often, an excess of the nucleophile is used.
-
Reaction Execution: Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
Conclusion
The functionalization of the bromo position is a cornerstone of modern organic synthesis, providing access to a vast array of chemical structures. The choice of methodology depends on the desired transformation, the nature of the substrate, and the compatibility of other functional groups present in the molecule. A thorough understanding of the underlying mechanisms and experimental parameters is essential for the successful application of these powerful synthetic tools.
References
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Doucet, H. (2008). Heck-type reactions with palladium catalysts and N-containing ligands. Comptes Rendus Chimie, 11(6-7), 647–671.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Negishi, E.-i. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449–7476.
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Application Notes & Protocols: 4-Bromo-3-methoxy-1H-pyrazole as a Strategic Building Block for the Synthesis of Novel Anti-inflammatory Agents
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, including potent anti-inflammatory agents.[1][2][3][4] This is exemplified by the commercial success of selective COX-2 inhibitors like Celecoxib, which features a diaryl-substituted pyrazole nucleus.[1][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-bromo-3-methoxy-1H-pyrazole as a versatile and highly valuable starting material for synthesizing novel pyrazole-based anti-inflammatory drug candidates. We will explore its application in pivotal cross-coupling reactions and provide detailed, field-proven protocols for its functionalization.
Introduction: The Strategic Advantage of the Pyrazole Core
Inflammation is a complex biological response implicated in numerous diseases. A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[6] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their non-selective inhibition of both COX-1 and COX-2 isoforms can lead to significant gastrointestinal side effects.[7] The development of selective COX-2 inhibitors, many of which are based on a 1,5-diarylpyrazole framework, marked a major advancement in anti-inflammatory therapy.[8][9][10]
The starting material, 4-bromo-3-methoxy-1H-pyrazole, is an ideal precursor for building libraries of such compounds. Its utility stems from two key structural features:
-
The C4-Bromo Substituent : This bromine atom serves as a versatile synthetic handle for introducing a wide range of molecular diversity. It is highly amenable to modern palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[11][12]
-
The C3-Methoxy Group : This group modifies the electronic properties of the pyrazole ring. It can be retained in the final compound or serve as a precursor to a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized.
This guide will focus on the three most powerful cross-coupling reactions for elaborating this scaffold: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Arachidonic Acid Pathway: The Target of Pyrazole-Based Inhibitors
To understand the therapeutic rationale, it is essential to visualize the biochemical pathway targeted by these synthesized agents. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key intermediate in the synthesis of various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this pathway in inflamed tissues while sparing the protective functions of COX-1 in the gut and platelets.
Caption: Inhibition of the COX-2 pathway by pyrazole-based agents.
Core Synthetic Methodologies: Functionalization of the C4-Position
The bromine atom at the C4 position is the key to diversification. The following palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds, particularly for synthesizing the diarylpyrazole core of many COX inhibitors.[13] It involves the coupling of the bromo-pyrazole with an organoboron reagent, typically an arylboronic acid, and is valued for its mild conditions and tolerance of diverse functional groups.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methoxy-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The choice of ligand is critical; bulky, electron-rich phosphines are often required to facilitate the reaction with heterocyclic substrates.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 5:1 ratio). Degassing is crucial to prevent oxidation of the catalyst.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-3-methoxy-1H-pyrazole.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromo-pyrazole and a terminal alkyne.[14][15] This reaction is valuable for introducing a rigid alkynyl linker, which can be a key pharmacophore itself or serve as a handle for further transformations, such as click chemistry.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-3-methoxy-1H-pyrazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent. Then, add the terminal alkyne (1.1-1.3 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product via silica gel column chromatography to obtain the 4-alkynyl-3-methoxy-1H-pyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various primary or secondary amines at the C4 position.[16] This opens access to a different chemical space compared to C-C coupling, enabling the synthesis of compounds with distinct pharmacological profiles.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reactor Setup: Charge a Schlenk tube with 4-bromo-3-methoxy-1H-pyrazole (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., BINAP or tBuXPhos, 2-6 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 4-amino-3-methoxy-1H-pyrazole derivative.
Integrated Synthesis Workflow: A Celecoxib Analogue
To demonstrate the practical application of these protocols, we present an integrated workflow for the synthesis of a novel Celecoxib analogue. This process leverages Suzuki coupling to install the key aryl group, followed by N-arylation to attach the benzenesulfonamide moiety crucial for COX-2 selectivity.
Caption: Synthetic workflow for a novel Celecoxib analogue.
Data Summary and Analysis
Successful synthesis requires careful optimization. The following tables provide a reference for typical reaction parameters and expected outcomes.
Table 1: Typical Cross-Coupling Reaction Parameters & Yields
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (3%) | XPhos (6%) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 75-95% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | - | Et₃N (excess) | THF | 50 | 60-85% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | BINAP (4%) | NaOtBu (1.5) | Toluene | 110 | 65-90% |
Table 2: Example Structure-Activity Relationship (SAR) Data for Pyrazole-Based COX Inhibitors
The substitutions made possible by 4-bromo-3-methoxy-1H-pyrazole directly impact biological activity. The benzenesulfonamide moiety is a well-established pharmacophore for potent and selective COX-2 inhibition.[9]
| Compound | R¹ (at N1) | R⁴ (at C4) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Sulfamoylphenyl | 4-Methylphenyl | >10 | 0.04 | >250 |
| Analogue A | 4-Sulfamoylphenyl | Phenyl | >10 | 0.15 | >66 |
| Analogue B | 4-Sulfamoylphenyl | 4-Fluorophenyl | >15 | 0.09 | >167 |
| Analogue C | Phenyl | 4-Methylphenyl | 5.2 | 4.8 | ~1 |
Data is illustrative and based on known SAR trends for diarylpyrazoles.[5][9]
Conclusion
4-Bromo-3-methoxy-1H-pyrazole is a powerful and versatile building block for the synthesis of novel anti-inflammatory agents. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive libraries of pyrazole derivatives. The protocols and strategic workflows outlined in this application note offer a reliable foundation for researchers engaged in the discovery and development of next-generation selective COX-2 inhibitors and other pyrazole-based therapeutics.
References
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-
PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
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PubMed. (n.d.). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
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PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
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PubMed. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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PubMed Central. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
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PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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PubMed Central. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
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Navigating the Synthesis of Pyrazoles: A Guide to Protecting Group Strategies
Introduction: The Critical Role of Protecting Groups in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The synthesis of complex, highly functionalized pyrazole derivatives often necessitates a strategic approach to manage the reactivity of the pyrazole nitrogen atoms. Direct functionalization of the pyrazole ring can be challenging due to issues of regioselectivity and the acidic nature of the N-H proton, which can interfere with many synthetic transformations.[3] Protecting group strategies provide an elegant solution to these challenges, enabling chemists to temporarily mask the reactive N-H functionality, thereby directing reactions to other parts of the molecule with high precision.[4]
This technical guide offers an in-depth exploration of common protecting group strategies employed in pyrazole synthesis. We will delve into the rationale behind the selection of specific protecting groups, provide detailed, field-proven protocols for their introduction and removal, and discuss their compatibility with a range of synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex pyrazole-containing molecules.
Core Principles of Protecting Group Selection
The ideal protecting group for a given synthetic route should be introduced in high yield, be stable to the reaction conditions of subsequent steps, and be removed selectively in high yield without affecting other functional groups. The choice of a protecting group is therefore a critical decision that can significantly impact the efficiency and success of a synthetic campaign. Key considerations include the overall synthetic strategy, the nature of the other functional groups present in the molecule, and the desired final product.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the pyrazole nitrogen due to its ease of introduction, general stability under a variety of non-acidic conditions, and straightforward removal under acidic conditions.[5][6]
Rationale for Use
The Boc group effectively masks the nucleophilicity and acidity of the pyrazole N-H, preventing unwanted side reactions during subsequent transformations such as lithiation, halogenation, or cross-coupling reactions. Its moderate steric bulk can also influence the regioselectivity of certain reactions.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Pyrazoles [5][7]
-
Dissolution: Dissolve the substituted pyrazole (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Reagents: Add triethylamine (1.2 equiv) or another suitable non-nucleophilic base, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv). For less reactive pyrazoles, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Deprotection of N-Boc Pyrazoles with NaBH₄ [8][9]
This method offers a mild alternative to acidic deprotection, particularly useful when acid-labile functional groups are present.
-
Reaction Setup: Dissolve the N-Boc protected pyrazole (1.0 equiv) in ethanol (95% or dry).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5-3.0 equiv) portion-wise at room temperature.
-
Reaction Monitoring and Completion: Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected pyrazole.
Data Summary: Boc Protection and Deprotection
| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM, THF)[5][7] | Acidic (e.g., TFA, HCl)[5]; NaBH₄ in EtOH[8][9] | Robust, easy to introduce and remove, well-documented. | Acid lability can be a limitation in some synthetic routes. |
The Versatile Shield: [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group offers a distinct set of properties that make it a valuable tool in pyrazole synthesis, particularly for complex, multi-step sequences. Its stability to a broad range of conditions and unique deprotection methods provide significant synthetic flexibility.[3][10]
Rationale for Use
The SEM group is stable to both acidic and basic conditions, as well as to many organometallic reagents and reductive/oxidative conditions, making it orthogonal to many other protecting groups.[10] A key advantage of the SEM group is its ability to direct regioselective functionalization through a "SEM switch" strategy, where the protecting group is transposed from one nitrogen to the other, altering the reactivity of the pyrazole ring.[3]
Experimental Protocols
Protocol 3: SEM Protection of Pyrazoles [10]
-
Base Treatment: To a solution of the pyrazole (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Addition of SEM-Cl: After cessation of hydrogen evolution, add SEM chloride (SEM-Cl) (1.2 equiv) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.
Protocol 4: Deprotection of N-SEM Pyrazoles [3]
-
Fluoride-mediated Cleavage: Dissolve the SEM-protected pyrazole in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv). Heat the reaction as necessary.
-
Acidic Cleavage: Alternatively, dissolve the SEM-protected pyrazole in ethanol and treat with concentrated hydrochloric acid.
-
Monitoring and Purification: Monitor the reaction for the disappearance of the starting material. Upon completion, perform an appropriate aqueous work-up, extract the product, and purify as needed.
Visualization of the "SEM Switch" Strategy
The "SEM switch" is a powerful technique for achieving regioselective C-H arylation of the pyrazole core.[3]
Caption: The "SEM Switch" workflow for sequential C-H arylation of pyrazoles.
The Green Alternative: Tetrahydropyranyl (THP) Group
The tetrahydropyranyl (THP) group offers an environmentally friendly and efficient method for pyrazole protection, with the potential for solvent- and catalyst-free introduction.[11][12]
Rationale for Use
The THP group is readily introduced and is stable to a variety of reaction conditions, including lithiation and subsequent alkylation.[11][12] Its removal under mild acidic conditions makes it a useful orthogonal protecting group. The development of a green, solvent-free protection method further enhances its appeal.[11]
Experimental Protocols
Protocol 5: Green, Solvent-Free THP Protection of Pyrazole [11]
-
Mixing Reagents: In a reaction vessel, mix pyrazole (1.0 equiv) with 3,4-dihydro-2H-pyran (DHP) (1.2 equiv) without any solvent or catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a short period.
-
Isolation: The product is often obtained in quantitative yield and may not require further purification.
Protocol 6: Deprotection of N-THP Pyrazoles
-
Acidic Hydrolysis: Dissolve the N-THP pyrazole in a protic solvent like methanol or ethanol.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Monitoring and Work-up: Stir the reaction at room temperature until deprotection is complete. Neutralize the acid, remove the solvent, and extract the product.
Orthogonal Strategies with Cbz and Other Protecting Groups
For more complex syntheses, the use of orthogonal protecting groups, which can be removed under different conditions, is essential.[4][13][14] The carboxybenzyl (Cbz) and tosyl (Ts) groups are valuable additions to the synthetic chemist's toolbox for pyrazole functionalization.
Carboxybenzyl (Cbz) Group
The Cbz group is a classic protecting group for amines, including the pyrazole nitrogen.[15][16]
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) and a base.[17]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that is orthogonal to many other protecting groups.[17] A novel deprotection method using low-carbon alcohols has also been reported, offering an alternative when hydrogenation is not feasible.[18][19]
Tosyl (Ts) Group
The tosyl group is a robust protecting group, stable to a wide range of conditions.
-
Introduction: Introduced by reacting the pyrazole with tosyl chloride (Ts-Cl) in the presence of a base.[20]
-
Deprotection: Removal of the tosyl group can be challenging and often requires harsh conditions, such as strong acid or reducing agents. However, its stability makes it suitable for reactions where other protecting groups might be cleaved.[21][22]
Trityl (Trt) Group
The bulky trityl group is particularly useful for sterically directing reactions and for the selective protection of primary amines or alcohols.[23][24]
-
Introduction: Introduced using trityl chloride in the presence of a base like pyridine.[23][25]
-
Deprotection: The trityl group is highly acid-labile and can be removed under very mild acidic conditions, such as with trifluoroacetic acid (TFA).[25]
Comparative Overview of Protecting Groups
| Protecting Group | Introduction Reagent | Key Stability | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O[7] | Basic, Hydrogenolysis | Acidic (TFA, HCl)[5] | Orthogonal to Cbz, Fmoc |
| SEM | SEM-Cl[10] | Acidic, Basic | Fluoride (TBAF), Strong Acid[3] | Orthogonal to many groups |
| THP | DHP[11] | Basic, Organometallics | Mild Acid[11] | Orthogonal to base-labile groups |
| Cbz | Cbz-Cl[17] | Acidic, Basic | Hydrogenolysis, Alcohols[17][18][19] | Orthogonal to acid-labile groups |
| Ts | Ts-Cl[20] | Strongly Acidic/Basic | Reductive, Strong Acid | Very robust, less commonly used for simple protection |
| Trt | Tr-Cl[25] | Basic | Mild Acid (TFA)[25] | Orthogonal to Cbz, Fmoc |
Troubleshooting and Best Practices
-
Regioselectivity of Protection: For unsymmetrical pyrazoles, the protection reaction may yield a mixture of N1 and N2 isomers. The ratio of these isomers can sometimes be influenced by the choice of base, solvent, and protecting group. Careful characterization of the product is essential.
-
Incomplete Reactions: If a protection or deprotection reaction is sluggish, consider the following:
-
Protection: Ensure anhydrous conditions, especially when using reactive reagents like NaH. The addition of a catalyst (e.g., DMAP for Boc protection) may be beneficial.
-
Deprotection: For acid-labile groups, ensure the acid is not consumed by other basic functionalities in the molecule. For hydrogenolysis of Cbz groups, ensure the catalyst is active.
-
-
Orthogonal Strategy Design: When planning a multi-step synthesis, carefully consider the compatibility of all protecting groups with the planned reaction conditions. A well-designed orthogonal strategy can save significant time and effort.
Conclusion
The strategic use of protecting groups is indispensable for the efficient and controlled synthesis of complex pyrazole derivatives. The choice of the appropriate protecting group depends on a careful analysis of the overall synthetic plan and the chemical nature of the target molecule. The Boc, SEM, and THP groups represent a versatile toolkit for a wide range of applications, while the Cbz, Ts, and Trt groups provide additional options for designing sophisticated orthogonal protection schemes. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of pyrazole synthesis and accelerate the discovery of novel, biologically active compounds.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
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(2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]
-
Daugulis, O. et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
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(n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Pisár, M. et al. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
(2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. ChemInform. [Link]
-
(2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
(2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Bentham Science. [Link]
-
(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Pisár, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
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(n.d.). N-1 Protected 4-substituted pyrazoles ― synthesis and NMR investigation. Journal of Heterocyclic Chemistry. [Link]
-
(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(2018). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. [Link]
-
(n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
(2011). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]
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(2002). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]
-
(n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]
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(2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. RSC Publishing. [Link]
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(n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Trityl Protection. Common Organic Chemistry. [Link]
-
(n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
(n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
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(n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Wuts, P. G. M., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.[Link]
-
(2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
(2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
(2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
-
(1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
(2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
(2023). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. [Link]
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(n.d.). Tosyl group. Wikipedia. [Link]
-
(n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(n.d.). Cbz Protection - Common Conditions. Organic Chemistry Data. [Link]
-
(2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Accelerating Pyrazole Synthesis for Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved therapeutics, demonstrating activities as anti-inflammatory agents (e.g., Celecoxib), anticancer tyrosine kinase inhibitors (e.g., Crizotinib), and more.[1][2] The vast therapeutic potential of this scaffold drives a continuous need for rapid, efficient, and sustainable synthetic methodologies to generate diverse compound libraries for drug discovery pipelines.
Conventional methods for pyrazole synthesis, often requiring prolonged reaction times at high temperatures, can be inefficient and environmentally taxing.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, addressing these limitations by offering dramatically reduced reaction times, often from hours to mere minutes, alongside improved yields and product purity.[1][5][6] This technology utilizes microwave irradiation to produce efficient and uniform heating of the reaction mixture, a process known as dielectric heating, which often leads to enhanced reaction rates and selectivities.[6][7][8]
This document provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrazole derivatives. It is designed to equip researchers with the foundational knowledge and practical steps to leverage MAOS for accelerated and efficient discovery chemistry.
The Rationale Behind Microwave-Assisted Synthesis: Causality and Advantages
The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwaves directly couple with polar molecules (reactants, solvents) in the mixture, causing rapid, uniform, and localized heating.[7][8] This leads to several key benefits:
-
Speed: Reaction times are drastically reduced, often by orders of magnitude, enabling high-throughput synthesis.[1]
-
Yield & Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher isolated yields and cleaner reaction profiles, which simplifies purification.[1][4]
-
Energy Efficiency: By heating the reaction mixture directly, MAOS is significantly more energy-efficient than conventional methods.[5]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of environmentally benign solvents like water and ethanol.[1][6][9]
The following table provides a comparative overview of microwave-assisted synthesis versus conventional heating for the preparation of representative pyrazole derivatives, illustrating the quantitative advantages of the MAOS approach.
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1] | |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | Not specified (270 W) | 3-5 min | 82-98 | [2] |
| Conventional Heating | Not specified | Several hours | Lower yields | [2] | |
| Pyranopyrazoles | Microwave-Assisted | Not specified | 2-8 min | Good yields | [10] |
| Conventional Heating | Reflux | 3 hours | 70-76 | [10] |
Experimental Workflows and Protocols
The synthesis of the pyrazole ring is versatile, with several robust methods adaptable to microwave conditions. The most common strategies involve the cyclocondensation of a hydrazine-containing compound with a 1,3-dielectrophile.
General Workflow for Microwave-Assisted Pyrazole Synthesis
The workflow for MAOS is straightforward and can be generalized as follows. This process ensures safety and reproducibility.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds
This is one of the most fundamental and widely used methods for pyrazole synthesis, involving the condensation of a 1,3-diketone (e.g., acetylacetone) with a hydrazine.[11]
Reaction Scheme: (1,3-Diketone) + (Hydrazine) --[Microwave, Catalyst]--> (Pyrazole)
Materials:
-
2,4-Pentanedione (Acetylacetone) (1.0 mmol, 100 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (1-2 drops, catalytic)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Place the magnetic stir bar into the microwave reactor vial.
-
Add 2,4-pentanedione (1.0 mmol) and phenylhydrazine (1.0 mmol) to the vial.
-
Add 3 mL of ethanol and 1-2 drops of glacial acetic acid. The acid catalyzes the condensation reaction.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 100 °C (temperature is actively monitored by the instrument's IR sensor)
-
Power: 250 W (dynamic power control to maintain temperature)
-
Reaction Time: 5 minutes
-
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Pour the reaction mixture into a beaker containing crushed ice (~20 g) to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Rationale: The use of a polar solvent like ethanol facilitates efficient energy absorption from the microwaves. The sealed vessel allows the reaction to be performed at a temperature above the solvent's boiling point, significantly accelerating the rate of the cyclocondensation and dehydration steps.[2]
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is a classic and effective route to 3,5-diaryl-pyrazoles and pyrazolines.[3]
Reaction Scheme: (Chalcone) + (Hydrazine) --[Microwave, Catalyst]--> (Pyrazoline) -> (Pyrazole)
Materials:
-
Chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol, 208 mg)
-
Hydrazine hydrate (1.2 mmol, ~60 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (2 drops, catalytic)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol).[1]
-
Add 5 mL of ethanol and the catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with the following parameters:
-
Power: 300 W
-
Temperature: 120 °C
-
Reaction Time: 3-7 minutes[2]
-
-
Monitor the reaction progress by thin-layer chromatography (TLC) if optimizing for a new substrate.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazole derivative.[1]
Causality: The initial reaction is a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. Microwave irradiation dramatically accelerates these steps. If a substituted hydrazine (e.g., phenylhydrazine) is used, pyrazoles are typically formed directly. With hydrazine hydrate, an intermediate pyrazoline may form, which can often be oxidized to the pyrazole in a subsequent step or sometimes directly under the reaction conditions.
Protocol 3: Multicomponent Synthesis of Highly Substituted Pyrazoles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[12][13] MAOS is particularly effective for MCRs.[14][15]
Reaction Scheme (Example: Pyrano[2,3-c]pyrazoles): (Aldehyde) + (Malononitrile) + (Hydrazine) + (β-Ketoester) --[Microwave, Catalyst, Solvent-free]--> (Pyrano[2,3-c]pyrazole)
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3-methoxy-1H-pyrazole
Welcome to the technical support center for the purification of 4-bromo-3-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your purification workflow using column chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient you.
Q1: What is the first step I should take to develop a column chromatography method for 4-bromo-3-methoxy-1H-pyrazole?
A1: The crucial first step is to develop a reliable Thin Layer Chromatography (TLC) method. TLC acts as a small-scale, rapid proxy for your column conditions. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[1][2] This Rf value typically translates well to preparative column chromatography, ensuring good separation without requiring excessively long elution times.
Q2: What are some good starting solvent systems for TLC analysis of this compound?
A2: Based on the structure—a moderately polar heterocyclic compound—a good starting point is a mixture of a non-polar and a polar solvent. Begin with systems like hexane/ethyl acetate or cyclohexane/ethyl acetate.[3][4] For a phenyl-substituted analog, a 20:1 mixture of n-hexane:ethyl acetate was successful, which suggests that the parent 1H-pyrazole will require a more polar system.[5][6] Start with a ratio of 4:1 hexane:ethyl acetate and adjust the polarity based on the initial TLC result.
Q3: My crude material won't fully dissolve in the chromatography eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, you should use a technique called "dry loading."[7][8] Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (roughly 5-10 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[1][8] This powder can then be carefully added to the top of your packed column. This technique prevents issues with poor separation that arise from using a strong loading solvent directly on the column.[8]
Q4: What are the likely impurities I need to separate?
A4: The impurities will depend on the synthetic route. If prepared via methylation of 4-bromo-1H-pyrazol-3-ol, you can expect unreacted starting material (more polar) or byproducts from over-methylation.[5] If the synthesis involves bromination of 3-methoxy-1H-pyrazole, you might have regioisomers or di-brominated species. A thorough understanding of your reaction's mechanism is key to anticipating impurities.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific problems encountered during the purification process.
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation (Product co-elutes with impurities) | 1. Incorrect Solvent System: The polarity of the eluent is not optimized to differentiate between the compound and impurities.[9] 2. Column Overload: Too much crude material was loaded onto the column for its size. 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.[2] | 1. Re-optimize TLC: Test various solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to achieve better separation (ΔRf > 0.2).[2] Consider adding a small amount of a modifier like triethylamine (~0.1%) if basic impurities are suspected.[10] 2. Reduce Load: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. 3. Repack the Column: Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[2] |
| Product is Stuck on the Column (No compound elutes, even with high polarity solvent) | 1. Compound is Very Polar: The initial solvent system was too non-polar, and the compound has very strong interactions with the silica.[9] 2. Compound Degraded on Silica: Pyrazoles can be sensitive to the acidic nature of standard silica gel, causing decomposition.[9][11] | 1. Use a Stronger Eluent: Try a more aggressive polar solvent system, such as 5-10% methanol in dichloromethane.[2] For very polar compounds, a system containing ammonium hydroxide in methanol mixed with dichloromethane can be effective.[9] 2. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates instability.[9] 3. Deactivate Silica or Change Stationary Phase: Flush the column with your eluent containing 1-2% triethylamine before loading the sample to neutralize acidic sites.[11] Alternatively, consider using a different stationary phase like alumina or reversed-phase (C18) silica.[7][9] |
| Product Elutes with the Solvent Front (Rf is too high, near 1.0) | 1. Solvent System is Too Polar: The eluent has a high affinity for your compound, preventing it from interacting with the silica gel.[9] | 1. Decrease Eluent Polarity: Prepare a new solvent system with a higher proportion of the non-polar component (e.g., increase the hexane-to-ethyl acetate ratio). Re-run TLC to confirm an Rf of ~0.2-0.3 before attempting the column again.[1] |
| Streaking or Tailing of the Product Band (Compound elutes over many fractions) | 1. Secondary Interactions: The pyrazole nitrogen atoms may be interacting with acidic silanol groups on the silica surface.[10] 2. Sample Overload/Concentration: The sample was loaded in too large a volume or at too high a concentration. 3. Inappropriate Solvent for Loading: The solvent used to dissolve the sample for loading was too strong.[8] | 1. Add a Modifier: Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent to suppress unwanted interactions.[2][10] 2. Use Dry Loading: Adsorbing the sample onto silica before loading ensures it is introduced to the column as a very fine, uniform band.[1][7][8] 3. Increase Polarity During Elution: If tailing starts, you can sometimes sharpen the band by slightly increasing the eluent polarity after the main product has started to elute.[9] |
Part 3: Experimental Protocols & Visualization
Protocol 1: TLC Method Development
-
Prepare Test Solvents: In separate vials, prepare 5 mL mixtures of hexane and ethyl acetate in ratios of 9:1, 4:1, and 1:1.
-
Spot the Plate: Dissolve a small amount of your crude 4-bromo-3-methoxy-1H-pyrazole in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the test solvents. Ensure the solvent level is below the spot line.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will give your product an Rf of 0.2-0.3 and show clear separation from impurities.[1][2]
Protocol 2: Standard Flash Column Chromatography Workflow
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles are present.[1][2]
-
Add a thin layer of sand on top to protect the silica surface.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol).
-
Add silica gel (5-10x the product mass) and evaporate the solvent completely to get a dry powder.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure to begin elution, maintaining a steady flow rate.
-
Collect fractions in test tubes. The fraction size should be appropriate for the column size (typically 10-20% of the column volume).
-
-
Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-bromo-3-methoxy-1H-pyrazole.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: A typical workflow for purifying 4-bromo-3-methoxy-1H-pyrazole.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
- Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
-
Biotage. (2023). 5 Steps to successful flash chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-bromo-5-methoxy-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
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Biotage. Successful Flash Chromatography. King Group. Available from: [Link]
-
SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
-
ResearchGate. I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. Available from: [Link]
-
ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
- El-Sayed, M. A. A., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 1-17.
- Shingare, M. S., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 9(3-s), 56-60.
-
PubChemLite. 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Available from: [Link]
-
Chemical and Pharmaceutical Bulletin. (2021). 69(11), 1110-1122. Available from: [Link]
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Technical Support Center: Optimizing Suzuki Coupling for Bromopyrazole Scaffolds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their coupling reactions. Here, we address common challenges and provide systematic troubleshooting strategies grounded in mechanistic principles and field-proven protocols.
Introduction: The Challenge of Bromopyrazoles in Suzuki Coupling
Pyrazoles are a cornerstone in medicinal chemistry, but their functionalization via Suzuki-Miyaura coupling is not always straightforward. Bromopyrazoles, while generally more reactive than their chloro-analogs, present unique challenges. The primary obstacle stems from the pyrazole moiety itself. The nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, if the pyrazole nitrogen is unprotected (N-H), its acidity can interfere with the catalytic cycle, often necessitating specific base and ligand choices to circumvent catalyst deactivation.[3][4]
This guide provides a structured approach to overcoming these hurdles, ensuring successful and optimized coupling outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of bromopyrazoles.
Q1: My reaction yield is very low or I see no product. What's the first thing I should check?
A1: Low or no conversion often points to issues with the catalyst's activity or reaction setup.
-
Atmosphere Control: The Suzuki coupling requires an inert atmosphere to prevent oxygen from degrading the catalyst and causing side reactions like the homocoupling of boronic acids.[2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[1][5]
-
Catalyst Activity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. If you are not using a pre-formed, air-stable precatalyst, ensure your palladium source is fresh. For difficult couplings, using a more active Pd(0) source like Pd₂(dba)₃ or specialized precatalysts (e.g., XPhos Pd G2/G3) is highly recommended.[3][6][7][8]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. If using a solid ligand, ensure it has been stored under inert gas and appears as a free-flowing powder. The presence of phosphine oxide can inhibit the reaction.[6]
Q2: I'm observing significant dehalogenation (bromine replaced by hydrogen) of my starting material. How can I prevent this?
A2: Dehalogenation is a common side reaction that can be influenced by the base, solvent, and temperature.[2] It often arises from the presence of palladium hydride species.
-
Base Selection: While strong bases are needed, some can promote dehalogenation. Switching from alkoxides to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can mitigate this issue.[1][3]
-
Solvent Purity: Ensure you are using anhydrous solvents. Trace water, in combination with certain bases, can be a source of protons.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
Q3: My boronic acid is decomposing, leading to homocoupling and protodeboronation. What can I do?
A3: Protodeboronation (replacement of the boronic acid group with hydrogen) is a frequent problem, especially with electron-rich or heteroaromatic boronic acids.[1][2]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation and can be used as direct replacements for boronic acids.[1][9]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can promote hydrolysis of the C-B bond. A common solvent system is a 4:1 to 10:1 ratio of an organic solvent (like 1,4-dioxane or toluene) to water.[3][10]
-
Base Choice: Using a milder base like KF or K₂CO₃ can sometimes reduce the rate of protodeboronation.[7][11]
Q4: Does the position of the bromine atom on the pyrazole ring matter?
A4: Yes, the electronic environment significantly impacts reactivity. A bromine atom at a more electron-deficient position of the pyrazole ring will generally undergo oxidative addition more readily. Conversely, electron-donating groups on the pyrazole ring can decrease the reactivity of the C-Br bond.[2][12] You may need to adjust catalyst loading or switch to a more active catalyst system for less reactive bromopyrazoles.
Q5: Should I protect the pyrazole N-H group?
A5: While historical methods often required N-protection, modern catalyst systems are highly effective for coupling unprotected N-H azoles.[3][4] Using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos with a suitable base (K₃PO₄ is often effective) allows for the direct coupling of N-H bromopyrazoles, avoiding extra protection/deprotection steps.[3] If catalyst inhibition persists, N-protection (e.g., with a BOC or SEM group) can be considered as a secondary strategy.
Part 2: Troubleshooting Guide: A Systematic Approach
When faced with a challenging bromopyrazole coupling, a systematic approach to optimization is crucial. The following workflow provides a logical progression for troubleshooting.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Part 3: Data-Driven Recommendations
Table 1: Recommended Catalyst Systems for Bromopyrazoles
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Buchwald System | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1.5 - 5 | Highly active for N-H heterocycles.[3] Excellent for sterically hindered substrates. Use of air-stable precatalysts (e.g., XPhos Pd G3) is recommended for reproducibility. |
| PEPPSI™ System | PEPPSI-IPr | (NHC Ligand) | 2 - 5 | Air and moisture stable precatalyst. Good for a broad range of substrates, though may require higher temperatures. |
| Dppf System | PdCl₂(dppf) | dppf (bidentate) | 3 - 5 | A classic, robust system. May be less effective for highly challenging or N-H pyrazoles compared to modern Buchwald ligands.[8] |
| Ligand-Free (High Temp) | Pd(OAc)₂ | None | 5 - 10 | Can work for simple substrates but often unreliable for complex heterocycles. Generally not the first choice for pyrazoles. |
Table 2: Guide to Bases and Solvents
| Parameter | Common Choices | Rationale and Best Practices |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | K₃PO₄ is often the base of choice for N-H heterocycles as it is strong enough to facilitate transmetalation without causing excessive side reactions.[3][13] Cs₂CO₃ is a stronger, more soluble base that can be effective when others fail, but is more expensive. K₂CO₃ is a good starting point for many standard couplings.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O | 1,4-Dioxane is a versatile and commonly used solvent.[3][14] Toluene is a good alternative, especially for higher temperature reactions. The water co-solvent is crucial for dissolving the inorganic base and activating the boronic acid.[9][11] A typical ratio is 4:1 organic to water. |
Part 4: Experimental Protocol & Mechanistic Insight
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles
This protocol is a robust starting point based on conditions reported to be successful for N-H azoles.[3]
-
Reagent Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.5 - 2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and, if not using a precatalyst, the ligand (e.g., XPhos, 2.5-6 mol%).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The generally accepted cycle involves three main stages.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole. This step is often rate-limiting and is facilitated by electron-rich ligands and electron-withdrawing groups on the pyrazole.[12][15]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[11][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16]
Catalyst deactivation by pyrazole coordination can disrupt this cycle at any stage, sequestering the palladium and preventing turnover. The use of bulky ligands like XPhos helps create a sterically hindered coordination sphere around the palladium, which favors the productive catalytic pathway over inhibitory coordination.[3]
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12877–12885. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Available at: [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
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Debromination of pyrazole intermediates as an unwanted side reaction
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unwanted side reaction of debromination in pyrazole intermediates, particularly during cross-coupling reactions. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome this common challenge in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with pyrazole intermediates?
A: Debromination is a type of dehalogenation, a chemical reaction involving the cleavage of a carbon-halogen bond—in this case, a carbon-bromine bond—and its replacement with a carbon-hydrogen bond.[1] This process, also known as hydrodehalogenation, is a significant issue when working with brominated pyrazole intermediates because it leads to the formation of an undesired, non-functionalized pyrazole byproduct.[2] This reduces the yield of the desired coupled product and complicates the purification process. Pyrazoles are important scaffolds in medicinal chemistry, and brominated pyrazoles are key intermediates for introducing molecular diversity through cross-coupling reactions.[3][4][5]
Q2: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the likely causes?
A: The formation of a dehalogenated byproduct in palladium-catalyzed couplings is a common side reaction.[2] The primary cause is the reduction of the aryl halide intermediate instead of the desired coupling.[2] After the initial oxidative addition of the bromopyrazole to the Pd(0) catalyst, the resulting Pd(II)-aryl complex is susceptible to reaction with a hydride source present in the reaction mixture.[2][6]
Key potential causes include:
-
Hydride Sources: These can originate from solvents (like alcohols), bases, or even trace amounts of water.[2][7]
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent (in Suzuki coupling) to the palladium center is slow, the intermediate palladium-aryl complex has a longer lifetime, increasing the probability of it undergoing a side reaction like debromination.[2]
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role.[8][9] Some ligands may favor the hydrodehalogenation pathway.
Q3: How does the choice of phosphine ligand affect the extent of debromination?
A: Phosphine ligands are critical in modulating the electronic and steric environment of the palladium catalyst, which in turn influences reactivity and selectivity.[8][10]
-
Electron-Rich Ligands: Generally, electron-rich phosphine ligands (e.g., trialkylphosphines) increase the electron density on the palladium center.[9] This enhanced electron density can facilitate the initial oxidative addition step of the catalytic cycle but may also increase the propensity for side reactions.
-
Bulky Ligands: Sterically hindered (bulky) phosphine ligands can promote the final reductive elimination step, which forms the desired C-C bond, potentially outcompeting the debromination pathway. The use of bulky phosphine ligands developed by groups like Buchwald has been shown to be effective for challenging couplings.[11][12]
A careful balance of electronic and steric properties is necessary. For instance, N-heterocyclic carbene (NHC) ligands have also been shown to be effective in both cross-coupling and dehalogenation reactions, indicating the nuanced role of the ligand.[13][14]
Q4: Can the base and solvent system contribute to pyrazole debromination?
A: Absolutely. The base and solvent are not merely passive components of the reaction.
-
Bases: Certain bases can act as or generate hydride donors. For example, bases like sodium borohydride are explicitly used as reducing agents for hydrodehalogenation.[15] While common bases in cross-coupling (e.g., carbonates, phosphates) are not direct hydride donors, they can interact with other components, like residual water or alcohol solvents, to create a reducing environment. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[2]
-
Solvents: Protic solvents, especially alcohols, can be a source of hydrides.[2] It is crucial to use anhydrous solvents, particularly with ethereal solvents like THF or dioxane which can contain peroxides.[2] In some cases, a switch to an aprotic solvent like DMF might be beneficial.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with pyrazole debromination.
Issue 1: High Levels of Debrominated Pyrazole Detected by LC-MS or NMR
This is the most direct indicator of the unwanted side reaction.
Diagnostic Workflow
Caption: Troubleshooting workflow for high debromination.
Detailed Troubleshooting Strategies
| Potential Cause | Recommended Action | Scientific Rationale |
| Hydride source from solvent/reagents | 1. Use fresh, anhydrous solvents. Ensure ethereal solvents are peroxide-free.[2] 2. Dry the base (e.g., K₂CO₃, K₃PO₄) under vacuum before use.[2] 3. Consider switching from an alcohol-based solvent system to an aprotic one (e.g., toluene, dioxane, DMF). | This minimizes the presence of adventitious water and other potential hydride donors that can reduce the Pd(II)-aryl intermediate.[2][7] |
| Slow transmetalation step | 1. Switch from a boronic acid to a more stable and reactive boronic ester derivative (e.g., pinacol ester).[2] 2. Use a different base. The choice of base can significantly impact the rate of transmetalation.[16] For example, fluoride bases like KF or CsF can be effective. | A faster transmetalation step reduces the lifetime of the Pd(II)-aryl intermediate, thereby decreasing the likelihood of the competing debromination reaction.[2] |
| Suboptimal catalyst/ligand system | 1. Screen different phosphine ligands. Start with bulkier, more electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos).[11][12] 2. Evaluate different palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂). 3. Consider using a pre-formed catalyst complex. | The ligand's steric and electronic properties directly influence the relative rates of reductive elimination (desired) versus hydrodehalogenation (undesired).[6] Bulky ligands can accelerate reductive elimination. |
| Reaction temperature is too high | 1. Attempt the reaction at a lower temperature. 2. If the reaction is too slow at lower temperatures, a more active catalyst system may be required. | Higher temperatures can sometimes favor side reactions. Reducing the thermal energy of the system may decrease the rate of debromination relative to the desired coupling. |
Issue 2: Inconsistent Results and Poor Reproducibility
Variability between batches can often be traced back to subtle changes in reagent quality or reaction setup.
Protocol: Standardizing Your Cross-Coupling Reaction
-
Reagent Preparation:
-
Always use freshly opened or properly stored anhydrous solvents.
-
Dry hydroscopic bases (e.g., K₃PO₄) in a vacuum oven overnight before use and store in a desiccator.
-
If using boronic acids, check their purity, as they can degrade over time.[2] Consider converting to a more stable pinacol ester.
-
-
Reaction Setup:
-
Assemble glassware hot from the oven and cool under a stream of inert gas (Argon or Nitrogen).
-
Degas the reaction mixture thoroughly. A common method is to bubble argon through the solvent for 15-20 minutes before adding the catalyst and reagents.
-
For heterogeneous mixtures, ensure vigorous and consistent stirring to facilitate proper mixing.[2]
-
-
Execution and Monitoring:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress at consistent time points using a reliable analytical method (e.g., TLC, LC-MS).
-
Mechanism of Debromination in a Palladium Catalytic Cycle
The following diagram illustrates where the unwanted debromination pathway diverges from the desired Suzuki-Miyaura cross-coupling cycle.
Caption: Catalytic cycle showing the debromination side reaction.
This guide is intended to provide a strong foundational understanding and practical solutions for mitigating the debromination of pyrazole intermediates. Successful organic synthesis often requires empirical optimization, and the principles outlined here should serve as a valuable starting point for your experimental design.
References
-
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. ResearchGate. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Recent developments in electrochemical halogenation and dehalogenation reactions. Chemical Communications. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. ResearchGate. [Link]
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
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- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cfmot.de [cfmot.de]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
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- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-3-methoxy-1H-pyrazole
Welcome to the technical support center for the purification of 4-bromo-3-methoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, a fundamental understanding of 4-bromo-3-methoxy-1H-pyrazole's properties is crucial for making informed decisions.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C4H5BrN2O | |
| Molecular Weight | 177.00 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | Color may indicate the presence of impurities. |
| Solubility | Moderately soluble in polar aprotic solvents; limited aqueous solubility. | Guides solvent selection for recrystallization and chromatography. |
| pKa | Pyrazoles are weakly basic. | Can be exploited for acid-base extraction to remove non-basic impurities. |
Common Impurities and Their Origins
Impurities in your sample of 4-bromo-3-methoxy-1H-pyrazole can arise from several sources, including unreacted starting materials, byproducts of the synthesis, or degradation products. Identifying the likely impurities is the first step in selecting an appropriate purification method.
Potential impurities may include:
-
Starting materials: Such as 3-methoxy-1H-pyrazole or brominating agents.
-
Isomeric byproducts: Regioisomers formed during bromination.
-
Over-brominated species: Di- or tri-brominated pyrazoles.
-
Solvent residues: Residual solvents from the reaction or initial workup.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude 4-bromo-3-methoxy-1H-pyrazole?
A1: For most crude solids with greater than 85-90% purity, recrystallization is the most efficient first-line purification technique. It is excellent for removing small amounts of impurities and can yield highly pure crystalline material. For more complex mixtures or oily products, column chromatography is the preferred method.[1]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] This is a common issue with many organic compounds. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the "good" (dissolving) solvent to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[2][3]
-
Slow Down the Cooling Process: Allow the solution to cool as slowly as possible. An insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[2][3]
-
Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A solvent with a lower boiling point might be beneficial.[2]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]
Q3: I'm seeing a low yield after recrystallization. How can I improve my recovery?
A3: Low yield is a frequent challenge in recrystallization. To improve your recovery, consider the following:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[2]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[1]
-
Recover a Second Crop: After filtering the initial crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and cooling it again.
Q4: My purified crystals are still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. The compound may be too soluble in the chosen solvent. | - Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[2] |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[3] |
| The resulting crystals are impure. | Impurities were co-crystallized or trapped in the crystal lattice. | - Ensure the solution was fully dissolved before cooling. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Perform a second recrystallization.[2] |
| Compound degrades on silica gel column. | Pyrazoles can interact with the acidic silanol groups on standard silica gel. | - Deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a basic modifier like triethylamine (~0.5-1%).[1][4] - Use an alternative stationary phase like neutral alumina.[4] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is effective when a single solvent is not ideal. 4-Bromo-3-methoxy-1H-pyrazole is typically soluble in a "good" solvent like hot ethanol and insoluble in an "anti-solvent" like water.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-bromo-3-methoxy-1H-pyrazole in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This technique is ideal for purifying larger quantities of material or for separating compounds with similar polarities.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). If your compound is sensitive to silica, consider deactivating it with triethylamine.[1][4]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 4-bromo-3-methoxy-1H-pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture. The exact ratio will depend on the polarity of the impurities and should be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-3-methoxy-1H-pyrazole.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method for 4-bromo-3-methoxy-1H-pyrazole.
Caption: Decision workflow for purifying 4-bromo-3-methoxy-1H-pyrazole.
References
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Reddit. Purification of Amino-Pyrazoles. [Link]
-
ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
SIELC Technologies. 4-Bromo-3-methyl-1H-pyrazole. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
Sources
Technical Support Center: A Guide to Troubleshooting Low Conversion in Pyrazole Methylation Reactions
Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with N-methylation reactions of pyrazole cores. Instead of a generic protocol, we will explore the underlying chemistry through a series of frequently asked questions, providing you with the rationale to diagnose issues and develop robust solutions for your specific system.
Section 1: Foundational Troubleshooting & Diagnosis
Q1: My pyrazole methylation reaction has stopped, showing significant starting material and only a low conversion to the product. Where do I begin troubleshooting?
Low conversion is a common but solvable issue. Before diving into complex optimization, it's crucial to assess the foundational parameters of your reaction. The problem typically originates from one of four areas: incomplete deprotonation, poor nucleophilicity of the pyrazolate, insufficient reactivity of the methylating agent, or suboptimal reaction conditions.
A logical starting point is to confirm the integrity of your reagents and the accuracy of your setup.
-
Reagent Quality: Is your base fresh? Hygroscopic bases like potassium carbonate (K₂CO₃) can absorb water, while reactive bases like sodium hydride (NaH) degrade upon exposure to air. Is your solvent truly anhydrous? Trace water will quench strong bases like NaH.
-
Reaction Monitoring: How are you determining the low conversion? Always monitor your reaction's progress using a reliable technique like TLC or LC-MS. A reaction that appears stalled at 2 hours might simply require 24 hours to reach completion.[1]
-
Thermal Stability: Is it possible your starting material or product is degrading at the reaction temperature? Run a control experiment where you heat the starting material and, separately, the isolated product under the reaction conditions (with base and solvent) to check for stability.
This initial assessment will guide you toward a more targeted troubleshooting strategy, which we will explore in the following sections.
Caption: Initial diagnostic workflow for low conversion.
Section 2: Reagents and Stoichiometry
The interplay between the pyrazole, base, and methylating agent is central to success. An issue with any single component can halt the reaction.
Q2: I suspect my pyrazole is not being fully deprotonated. How do I select the right base?
This is one of the most common reasons for low conversion. The N-H of a pyrazole is acidic, but its pKa can vary significantly based on the substituents on the ring. The fundamental principle is that the pKa of the conjugate acid of your base should be significantly higher than the pKa of your pyrazole's N-H bond to ensure complete deprotonation.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent for pyrazoles with electron-withdrawing groups (like -NO₂, -CF₃, -COR) that increase the acidity of the N-H proton. They are safe, easy to handle, and often effective in polar aprotic solvents like DMF or DMSO.[1]
-
Strong Bases (e.g., NaH, KOtBu, KHMDS): These are necessary for pyrazoles with electron-donating groups or those that are simply not acidic enough for weaker bases.
-
Sodium Hydride (NaH): Provides irreversible deprotonation but requires strictly anhydrous conditions.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that works well in solvents like THF.[2]
-
Potassium Hexamethyldisilazide (KHMDS): An excellent choice for sterically hindered pyrazoles or when other bases fail. Its bulky nature minimizes side reactions.[3]
-
| Base | Class | Common Solvents | Key Considerations |
| K₂CO₃ | Weak | DMF, Acetonitrile | Effective for electron-deficient pyrazoles. Must be dry. |
| NaH | Strong | THF, DMF | Highly effective but requires strict anhydrous conditions. |
| KOtBu | Strong | THF | Good solubility in ethereal solvents; strong base.[2] |
| KHMDS | Strong | THF, Toluene | Excellent for sterically hindered substrates; bulky and non-nucleophilic.[3][4] |
Pro-Tip: If you are unsure about your pyrazole's acidity, start with a strong base like NaH under anhydrous conditions. If the reaction proceeds well, you can then screen weaker, more user-friendly bases for optimization.
Q3: My pyrazole has bulky substituents at the C3 and C5 positions. Could steric hindrance be impeding the methylation?
Absolutely. The N-methylation of pyrazole is a classic Sₙ2 reaction. Bulky groups adjacent to the nitrogen atoms can shield them from the incoming methylating agent, dramatically slowing the reaction rate.
Causality: The pyrazolate anion, once formed, must act as a nucleophile. Steric hindrance around the nitrogen atoms creates a high-energy barrier for the transition state of the Sₙ2 attack on the methylating agent.
Solutions:
-
Increase Thermal Energy: Raising the reaction temperature provides the molecules with more kinetic energy to overcome this activation barrier. Monitor for potential degradation.
-
Use a Less Hindered Base: While the methylation step is sterically sensitive, the initial deprotonation can be as well. Using a highly reactive but small base like NaH can ensure the pyrazolate is formed efficiently.
-
Consider Alternative Methylating Strategies: For extremely challenging cases, traditional methyl iodide might not be optimal. A recent development involves using sterically bulky α-halomethylsilanes as "masked" methylating agents. These reagents can dramatically improve N1-selectivity, driven by steric interactions, and subsequently undergo protodesilylation to yield the N-methyl pyrazole.[3][4][5][6][7] This two-step approach bypasses the direct steric clash of a simple methylation.
Section 3: Optimizing Reaction Conditions
Q4: How does solvent choice impact my reaction conversion, and what should I be using?
Solvent choice is critical. An inappropriate solvent can prevent the reaction by hindering solubility or suppressing the required nucleophilicity. For a typical Sₙ2 N-alkylation, polar aprotic solvents are the gold standard.
-
Mechanism: These solvents (e.g., DMF, DMSO, Acetonitrile ) excel at solvating the cation (e.g., K⁺, Na⁺) of the base but poorly solvate the pyrazolate anion. This leaves the anion "naked" and highly nucleophilic, accelerating the desired Sₙ2 reaction. Using K₂CO₃ in DMSO is a well-established method for achieving regioselective N1-alkylation for some 3-substituted pyrazoles.[1]
-
Ethereal Solvents (e.g., THF): These are less polar and are often used with strong bases like NaH or KHMDS, which have good compatibility.[2]
-
Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. They will protonate the pyrazolate anion, shutting down its nucleophilicity. Furthermore, they can react with strong bases and some methylating agents.
-
Specialty Solvents: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity, although their primary role is not always to increase overall conversion.[8][9]
If you experience low conversion, and you are not using a polar aprotic solvent, switching to DMF or DMSO is a high-priority troubleshooting step.
Caption: General mechanism of pyrazole N-methylation.
Q5: I am observing a mixture of N1 and N2 methylated isomers, which lowers the yield of my desired product. How can I improve regioselectivity?
This is a classic challenge in pyrazole chemistry. The electronic properties of the two nitrogen atoms are often very similar, leading to poor selectivity in alkylation reactions.[10] The final ratio of N1 to N2 isomers is a result of a delicate balance between sterics and electronics.
Key Factors Controlling Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the nitrogen atom with more space around it. A substituent at the C3(5) position will direct methylation to the N1 position.[11][12]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. However, predicting this effect can be complex and substrate-dependent.[10]
-
Reaction Conditions: The choice of solvent, base, and even temperature can sometimes alter the isomeric ratio. For example, using fluorinated alcohols as solvents can dramatically favor one regioisomer over another in certain systems.[8][9]
-
Advanced Reagents: As mentioned for steric hindrance, using bulky α-halomethylsilanes as masked methylating agents is a powerful modern strategy to achieve high N1 selectivity, often with ratios exceeding 92:8.[3][5][13]
If regioselectivity is your primary problem, a systematic screen of solvents and bases is warranted. If that fails, investigating advanced directing-group or reagent-based strategies is the next logical step.
Section 4: Experimental Protocol for Troubleshooting
Workflow: Parallel Micro-Scale Reaction Screen
When troubleshooting, a parallel screen is far more efficient than a one-at-a-time approach. This protocol allows you to test multiple conditions simultaneously.
Objective: To identify the optimal base and solvent combination for maximizing conversion.
Materials:
-
Your pyrazole starting material
-
Methyl iodide (or other methylating agent)
-
Bases to test: K₂CO₃, NaH (60% dispersion in oil), KOtBu
-
Solvents to test: Anhydrous DMF, Acetonitrile, THF
-
Small (1-2 mL) reaction vials with screw caps and septa
-
Stir plate and small magnetic stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions if possible, or pre-weigh reagents into labeled vials. For this example, we will assume direct weighing.
-
Array Setup: Set up a 3x3 array of 9 vials.
-
Row 1 (Base = K₂CO₃): Weigh 2.0 equivalents of anhydrous K₂CO₃ into vials 1, 2, and 3.
-
Row 2 (Base = NaH): Weigh 1.2 equivalents of NaH into vials 4, 5, and 6.
-
Row 3 (Base = KOtBu): Weigh 1.2 equivalents of KOtBu into vials 7, 8, and 9.
-
-
Substrate Addition: To each of the 9 vials, add your pyrazole starting material (e.g., 0.1 mmol).
-
Solvent Addition:
-
Column 1 (Solvent = DMF): Add anhydrous DMF (0.5 mL) to vials 1, 4, and 7.
-
Column 2 (Solvent = ACN): Add anhydrous Acetonitrile (0.5 mL) to vials 2, 5, and 8.
-
Column 3 (Solvent = THF): Add anhydrous THF (0.5 mL) to vials 3, 6, and 9.
-
-
Reaction Initiation: Add 1.1 equivalents of methyl iodide to each vial. Seal the vials tightly.
-
Reaction Conditions: Place all vials on a stir plate and stir at room temperature for 24 hours. (You can set up a parallel plate at an elevated temperature, e.g., 60 °C, as well).
-
Analysis: After the allotted time, take a small aliquot from each reaction, quench carefully with water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to determine the relative conversion and product ratio.
This structured experiment will quickly reveal which combination of base and solvent gives the highest conversion, providing a clear path forward for scaling up your reaction.
References
- Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem. (n.d.).
- Corma, A., & García, H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(15), 6067–6070.
-
Corma, A., & García, H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(15), 6067-6070. Retrieved January 7, 2026, from [Link]
- Noole, A., & Tshepelevitsh, S. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(5), 3390-3444.
-
Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3739–3745. Retrieved January 7, 2026, from [Link]
- Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. Retrieved January 7, 2026, from [Link]
-
Reddit user discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. Retrieved January 7, 2026, from [Link]
-
Barabash, O. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7485. Retrieved January 7, 2026, from [Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
-
S. S. H., et al. (2017). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Petrou, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved January 7, 2026, from [Link]
-
Barabash, O. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7485. Retrieved January 7, 2026, from [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
De, S. K. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9. Retrieved January 7, 2026, from [Link]
-
Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Retrieved January 7, 2026, from [Link]
- Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. CoLab.
-
Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-1H-pyrazole
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting guides and frequently asked questions to ensure the success of your synthesis.
Synthesis Overview & Strategy
4-Bromo-3-methoxy-1H-pyrazole is a valuable intermediate, primarily due to the orthogonal reactivity of its functional groups. The bromine atom at the C4 position is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the N-H proton allows for various N-alkylation or N-arylation reactions.[1] A common and reliable synthetic strategy involves a two-step sequence starting from the commercially available 3-methoxy-1H-pyrazole. This approach offers high regioselectivity and generally clean conversions.
The core transformation is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, and electrophilic attack occurs preferentially at the C4 position, which is the most nucleophilic site, especially when C3 and C5 are substituted.[2]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole.
Detailed Experimental Protocol
This protocol describes a robust method for the regioselective bromination of 3-methoxy-1H-pyrazole on a laboratory scale.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-methoxy-1H-pyrazole | 98.10 | 10.0 | 0.981 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 (1.05 eq) | 1.87 g |
| Acetonitrile (MeCN) | - | - | 20 mL |
| Saturated NaHCO₃ solution | - | - | 20 mL |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-1H-pyrazole (0.981 g, 10.0 mmol). Dissolve the starting material in acetonitrile (20 mL).
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution at room temperature. Note: The reaction is typically exothermic; for larger scales, consider cooling the flask in an ice bath and adding NBS portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent system of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-2 hours. The starting material will have a higher Rf than the more polar product.
-
Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Aqueous Work-up: Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 10% sodium thiosulfate solution (20 mL) to quench any remaining bromine or NBS.
-
Wash with saturated sodium bicarbonate solution (20 mL) to remove succinimide byproduct.
-
Finally, wash with brine (20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 3:1) to afford 4-Bromo-3-methoxy-1H-pyrazole as a white to off-white solid. An alternative for high-purity material is recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What went wrong?
Answer: Low yield can stem from several factors. Here is a systematic approach to diagnose the issue:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or low reactivity of the NBS.
-
Diagnosis: Check your final TLC plate. If a significant amount of starting material remains, the reaction was incomplete.
-
Solution: Ensure your NBS is of high quality and has been stored properly (away from light and moisture). For stubborn reactions, slightly warming the mixture to 40 °C or adding a catalytic amount of a radical initiator like AIBN (though not typically necessary for this activated system) can help. Always confirm completion via TLC before work-up.
-
-
Product Degradation:
-
Cause: The pyrazole ring can be sensitive to strongly acidic or basic conditions, especially during prolonged work-up.
-
Diagnosis: Observation of multiple new, often lower Rf, spots on the TLC plate after work-up that were not present in the crude reaction mixture.
-
Solution: Perform the aqueous work-up efficiently and without delay. Avoid using strong acids or bases. Ensure the final product is stored in a cool, dark place.
-
-
Mechanical Losses:
-
Cause: Loss of product during transfers, extraction, or purification.
-
Diagnosis: This is a common issue, especially on a small scale.
-
Solution: Be meticulous during transfers. When extracting, ensure proper phase separation. During chromatography, carefully select fractions to combine based on clean TLC spots.
-
Troubleshooting Flowchart: Low Yield Analysis
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My TLC shows multiple spots close to my product. What are the likely side products?
Answer: The most common side products in this reaction are:
-
Dibrominated Pyrazole: If an excess of NBS is used or the reaction is left for too long, a second bromination can occur at the C5 position. To avoid this, use a slight excess (1.05 eq.) of NBS and monitor the reaction closely.[3]
-
Succinimide: This is the byproduct of NBS. It is highly polar and water-soluble. A wash with saturated NaHCO₃ or a dilute NaOH solution during work-up is very effective at removing it.
-
Isomers (less common): While bromination is highly selective for C4, trace amounts of C5-bromination might occur. Careful column chromatography is required to separate these isomers. The regioselectivity is generally very high due to the directing effect of the adjacent nitrogen and methoxy group.[4]
Q3: I am having difficulty purifying the product by column chromatography. Any tips?
Answer: If the product and a key impurity have very similar Rf values, consider the following:
-
Solvent System Optimization: Systematically screen different solvent systems for TLC. Try adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like dichloromethane to your hexane/ethyl acetate mixture to improve separation.
-
Recrystallization: This can be an excellent alternative to chromatography if a suitable solvent is found. Try dissolving the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a cold anti-solvent in which it is insoluble (e.g., hexanes) until turbidity is observed. Cool slowly to allow crystals to form.
-
Acid/Base Wash: If you have a basic impurity (like unreacted starting material), an additional wash with dilute HCl during work-up can help remove it before the final purification step. Conversely, an acidic impurity can be removed with a bicarbonate wash.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: Commercially available 3-methoxy-1H-pyrazole is the most direct and efficient starting material. An alternative route is the methylation of 4-bromo-1H-pyrazol-3-ol.[5] However, this adds a step and requires handling sodium hydride, a pyrophoric reagent.
Q2: Can I use liquid bromine (Br₂) instead of NBS? A2: Yes, liquid bromine in a solvent like acetic acid or dichloromethane can be used. However, NBS is strongly recommended for laboratory scale due to its ease of handling (solid vs. corrosive fuming liquid), better mass stoichiometry, and generally cleaner reaction profile with fewer byproducts like HBr.[6]
Q3: What are the critical parameters to control for a successful scale-up? A3: When scaling up:
-
Temperature Control: The reaction is exothermic. On a larger scale, the addition of NBS must be done portion-wise, and the reactor should be cooled to maintain an internal temperature below 25-30 °C to prevent runaway reactions and the formation of dibrominated byproducts.
-
Mixing: Ensure adequate agitation to maintain a homogeneous slurry, as NBS is not fully soluble at the start of the reaction.
-
Work-up Volume: The volumes for aqueous washes must be scaled proportionally to ensure efficient removal of byproducts.
Q4: How do I confirm the structure and purity of my final product? A4: A combination of analytical techniques is essential:
-
¹H NMR: Look for the disappearance of the C4-H proton from the starting material (around 6.0 ppm) and the remaining C5-H proton (around 7.5 ppm). The methoxy group should appear as a singlet around 3.9-4.1 ppm.
-
¹³C NMR: Confirm the presence of four carbon signals. The C4 carbon will shift significantly downfield upon bromination (from ~100 ppm to ~80-85 ppm).
-
Mass Spectrometry (MS): Look for the molecular ion peak (M+) with the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity, M and M+2). For C₄H₅BrN₂O, the expected m/z is ~176 and ~178.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q5: What are the key safety precautions? A5:
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Acetonitrile: Flammable and toxic. Work in a well-ventilated fume hood.
-
Ethyl Acetate / Hexanes: Highly flammable. Keep away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-5-methoxy-1H-pyrazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ferreira, I. C. F. R., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3374. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (General reference for heterocycle reactivity)
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4160. Available from: [Link]
-
Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide. Organic Letters, 17(12), 2898–2901. Available from: [Link]
-
Janin, Y. L. (2007). Preparation and chemistry of 3/5-halogenopyrazoles. Chemical Reviews, 107(11), 4654-4693. (A comprehensive review on halogenated pyrazoles). Available from: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating the Challenges of N-alkylation of Substituted Pyrazoles
Welcome to our dedicated technical support center for the N-alkylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, making its efficient and selective functionalization a critical endeavor.[1][2] However, the inherent electronic and steric properties of the pyrazole ring present unique challenges, particularly in achieving regioselectivity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles in your synthetic campaigns.
Troubleshooting Guide & FAQs
Here, we address the most common issues encountered during the N-alkylation of substituted pyrazoles in a practical question-and-answer format.
Regioselectivity: The N1 vs. N2 Conundrum
Q1: I'm getting a mixture of N1 and N2 alkylated regioisomers. Why is this happening and how can I control it?
A: This is the most prevalent challenge in pyrazole chemistry. The two nitrogen atoms of the pyrazole ring have similar electronic properties, making them both nucleophilic.[3][4] The outcome of the alkylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5][6] For instance, a bulky substituent at the C3 position will direct alkylation to the N2 position, and vice-versa.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counterion can dramatically influence the regioselectivity.[3]
Troubleshooting Steps:
-
Analyze Steric Factors: Evaluate the steric bulk of your pyrazole substituents and your alkylating agent. If you desire N1 alkylation, ensure the C5 position is less substituted than the C3 position.
-
Modify Your Alkylating Agent: Using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[1] For N1-methylation, sterically demanding α-halomethylsilanes have been used as "masked" methylating reagents, followed by a desilylation step, to achieve high selectivity.[7]
-
Optimize Base and Solvent:
-
For N1-selectivity , a common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF.[8][9] Sodium hydride (NaH) in THF is also a viable option.
-
For N2-selectivity , a magnesium-catalyzed approach using MgBr₂ has been developed, which consistently favors the N2 isomer.[10]
-
-
Consider Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation and can offer high yields.[8] Conditions often involve a catalyst like tetrabutylammonium bromide (TBAB).[11][12]
Q2: Can I use an acid-catalyzed method to avoid strong bases?
A: Yes, an alternative to traditional base-mediated alkylation is an acid-catalyzed approach using trichloroacetimidates as the alkylating agents.[5][13] This method proceeds under milder conditions, often at room temperature, with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[5][9] This can be particularly useful for substrates that are sensitive to strong bases. The regioselectivity in these reactions is also primarily governed by steric factors.[5]
Q3: I've heard of the Mitsunobu reaction for N-alkylation. When should I consider this?
A: The Mitsunobu reaction is another powerful tool for N-alkylation, particularly when dealing with alcohols as the alkyl source.[5][14] It proceeds under mild, neutral conditions and can be advantageous for complex molecules with sensitive functional groups.[15][16][17] However, it's important to be aware that side reactions can occur, and optimization of the phosphine and azodicarboxylate reagents may be necessary.[14][16]
Low Yield and Side Reactions
Q4: My reaction yield is disappointingly low. What are the likely causes?
A: Low yields can be attributed to several factors:
-
Incomplete Deprotonation: If using a base, ensure it is strong enough to fully deprotonate the pyrazole N-H. The pKa of the pyrazole is a key consideration.
-
Poor Nucleophilicity: Highly electron-deficient pyrazoles may exhibit reduced nucleophilicity, leading to sluggish reactions.
-
Side Reactions: The formation of undesired byproducts will naturally consume your starting materials and lower the yield of the desired product. Common side reactions include:
-
Reactivity of the Alkylating Agent: Not all alkylating agents are created equal. For instance, in acid-catalyzed reactions with trichloroacetimidates, benzylic and phenethyl variants tend to give good yields, while methyl, allyl, or tert-butyl versions may be unreactive.[5][13]
Troubleshooting Steps:
-
Re-evaluate Your Base: Ensure your base is appropriate for your specific pyrazole. For stubborn deprotonations, a stronger base like NaH may be required.
-
Increase Reaction Temperature: Gently heating the reaction can often improve conversion, but monitor for decomposition or increased side product formation.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of products and byproducts. This will help you determine the optimal reaction time and identify any stability issues.
-
Consider a Different Alkylation Strategy: If a particular method is consistently giving low yields, it may be worth exploring one of the alternative methods mentioned (e.g., acid-catalyzed, Mitsunobu, or PTC).
Purification Challenges
Q5: I have a mixture of regioisomers that are very difficult to separate by column chromatography. What can I do?
A: The similar polarity of N1 and N2 regioisomers often makes their separation a significant challenge.
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems and gradients. Sometimes a less polar or a more specialized solvent system can provide the necessary resolution. Chiral chromatography may also be an option for enantiomeric products.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for isolating a single isomer, provided there is a sufficient difference in solubility.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by a deprotection step.
-
Acid Salt Crystallization: A potentially useful technique involves dissolving the mixture in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salts. These salts may have different crystallization properties, allowing for the selective crystallization of one isomer.[18]
Experimental Workflows and Protocols
To provide a practical starting point, here are detailed protocols for achieving regioselective N-alkylation.
Protocol 1: General Procedure for N1-Selective Alkylation (Base-Mediated)
This protocol is a robust starting point for achieving N1-alkylation, particularly with 3-substituted pyrazoles.[8]
dot
Caption: Workflow for N1-Selective Pyrazole Alkylation.
Step-by-Step Methodology:
-
To a solution of the substituted pyrazole (1.0 eq.) in anhydrous DMSO (0.1-0.2 M), add potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting pyrazole is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated pyrazole.
Protocol 2: General Procedure for N2-Selective Alkylation (Mg-Catalyzed)
This method provides excellent regioselectivity for the N2-isomer of 3-substituted pyrazoles.[10]
dot
Caption: Workflow for N2-Selective Pyrazole Alkylation.
Step-by-Step Methodology:
-
Inside a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and magnesium bromide (MgBr₂, 20 mol%).
-
Add anhydrous THF (0.4-0.5 M), followed by the α-bromoacetamide alkylating agent (2.0 eq.).
-
Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N2-alkylated pyrazole.
Data Summary Table
| Method | Selectivity | Key Reagents | Conditions | Advantages | Disadvantages |
| Base-Mediated (K₂CO₃/DMSO) | Generally N1-selective | K₂CO₃, DMSO/DMF | RT to 80 °C | Operationally simple, common reagents | May require heat, moderate selectivity |
| Mg-Catalyzed | Highly N2-selective | MgBr₂, i-Pr₂NEt, THF | 25 °C | High regioselectivity, mild temperature | Requires inert atmosphere, specific reagents |
| Acid-Catalyzed | Sterically controlled | Trichloroacetimidate, CSA | RT | Mild, avoids strong base | Requires synthesis of imidate, substrate scope |
| Mitsunobu Reaction | Sterically controlled | DEAD/DIAD, PPh₃ | RT | Mild, neutral conditions, uses alcohols | Stoichiometric byproducts, potential side reactions |
| Phase-Transfer Catalysis | Varies | PTC (e.g., TBAB), base | RT to reflux | Often high yielding, can be solvent-free | Catalyst may be required |
| Enzymatic | Highly regioselective | Engineered enzymes | RT | Unprecedented selectivity (>99%) | Requires specialized enzymes and setup |
This guide is intended to be a living document. As new methodologies and insights emerge in the field of pyrazole chemistry, we will continue to update and expand this resource. We are confident that with the information provided, you will be better equipped to tackle the challenges of N-alkylation and accelerate your research and development goals.
References
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
Wang, X., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Kudyakova, Y.S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Smith, T.E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Kudyakova, Y.S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Norman, N.J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
El-Awa, A., et al. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Available at: [Link]
-
Smith, T.E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Green, M., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. PubMed. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Reddit User. (2023). N-methylation of pyrazole. Reddit. Available at: [Link]
-
Butler, T.W., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
Katritzky, A.R., et al. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction. LookChem. Available at: [Link]
-
Matos, J., et al. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
- Bott, K., et al. (n.d.). Method for purifying pyrazoles. Google Patents.
-
Hashimoto, Y. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. Available at: [Link]
-
Various Authors. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
-
Green, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]
-
Fernández, S., et al. (2020). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]
-
Juliá-Hernández, F., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available at: [Link]
-
Kudyakova, Y.S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]
-
Various Authors. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Studer, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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Managing exothermic reactions in pyrazole synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical and safety information for managing the exothermic nature of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis, particularly when using hydrazines, presents significant thermal hazards that must be understood and controlled.[1][2] This resource provides field-proven insights and actionable troubleshooting advice to ensure both the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the management of exothermic reactions during pyrazole synthesis.
Q1: What is the primary cause of dangerous exotherms in pyrazole synthesis?
A1: The primary cause is the condensation reaction between a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) and a 1,3-dielectrophile, such as a β-diketone or β-ketoester, a key step in common synthetic routes like the Knorr pyrazole synthesis.[1][3] Hydrazine itself is a high-energy, toxic compound prone to rapid, and sometimes explosive, decomposition at elevated temperatures.[1] The reaction to form the pyrazole ring is often highly exothermic, and if not properly controlled, the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[1][4]
Q2: My lab-scale reaction was successful, but I'm concerned about scaling up. What are the main challenges?
A2: Scale-up is not merely about increasing reagent quantities. The primary challenge is the significant decrease in the surface-area-to-volume ratio as you move to larger reactors.[5][6] This dramatically reduces the efficiency of heat removal.[7] A reaction that was easily managed with a simple ice bath at 100 mL scale can become an uncontrollable runaway reaction in a 10 L vessel because the heat generated far exceeds the vessel's cooling capacity.[6][7] Other scale-up challenges include ensuring homogenous mixing to avoid localized hot spots and managing potential gas evolution.[6]
Q3: What are the fundamental strategies for controlling a known exothermic reaction in a batch reactor?
A3: The core strategies revolve around controlling the rate of heat generation and ensuring efficient heat removal. This is typically achieved through:
-
Semi-Batch Operation: Instead of mixing all reagents at once, one reactive component (usually the hydrazine) is added slowly and controllably to the reactor containing the other reagents.[8] This ensures that the reaction's heat is generated gradually and can be managed by the cooling system.
-
Efficient Cooling: The reactor must be equipped with a cooling system (e.g., a cooling jacket or coils) with sufficient capacity to dissipate the heat generated.[1][9]
-
Dilution: Using a sufficient amount of an appropriate inert solvent helps to absorb the heat of reaction, acting as a thermal sink.[1]
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is critical.[9][10] Multiple temperature sensors are recommended for larger reactors to detect any localized temperature spikes.[10]
Q4: What is flow chemistry, and how can it mitigate the risks of pyrazole synthesis?
A4: Flow chemistry, or continuous flow processing, is a modern technique where reactants are pumped through a network of tubes or channels, reacting as they mix.[11][12] It offers significant safety advantages for hazardous reactions.[11][13] Because the reaction occurs within a very small volume at any given moment, heat transfer is extremely efficient, virtually eliminating the risk of a thermal runaway that can occur in large batch reactors.[12][14] This technique also allows for the safe handling of hazardous intermediates, as they are generated and consumed in situ without the need for isolation.[11][15]
Troubleshooting Guide: Exothermic Events & Side Reactions
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During Hydrazine Addition | 1. Addition Rate Too Fast: The rate of heat generation is exceeding the cooling system's capacity.[7] 2. Inadequate Cooling: The cooling bath temperature is too high, or the heat transfer is inefficient. 3. Accumulation of Reagents: The reaction temperature is too low, causing the added hydrazine to accumulate without reacting. When the reaction finally initiates, it does so with a large amount of unreacted material, leading to a sudden, violent exotherm.[7] | 1. Reduce Addition Rate: Immediately stop the addition. Once the temperature is under control, restart the addition at a significantly slower rate. 2. Improve Cooling: Ensure your cooling system is functioning optimally. Use a lower temperature bath if necessary. 3. Optimize Addition Temperature: Do not add reagents so cold that the reaction fails to initiate. The goal is a controlled reaction upon addition, not accumulation.[7] |
| Formation of Regioisomers or Other Byproducts | 1. Poor Temperature Control: "Hot spots" in the reactor due to inefficient mixing or poor heat removal can lead to side reactions and the formation of undesired isomers.[1][6] 2. Incorrect Stoichiometry or Addition Order: Can favor alternative reaction pathways. | 1. Improve Mixing: Ensure the stirring is vigorous enough for the vessel size and reaction viscosity.[16] 2. Lower Reaction Temperature: Slower, more controlled reactions often lead to higher selectivity.[1] 3. Re-evaluate Stoichiometry: Systematically verify and optimize the molar ratios of your reactants. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Temperature Too Low: The activation energy for the reaction is not being met. 2. Impure Reagents: Impurities in starting materials or solvents can inhibit the reaction.[16] | 1. Gently Increase Temperature: Slowly warm the reaction mixture, but be prepared for a potential exotherm once the reaction starts. Have robust cooling on standby. 2. Verify Reagent Purity: Use reagents and solvents of appropriate purity and ensure they are dry if the reaction is moisture-sensitive.[16] |
| Low Yield After Workup | 1. Product Decomposition: The product may be unstable under the reaction or workup conditions, potentially exacerbated by excessive heat.[16] 2. Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.[16] | 1. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and check for product degradation.[16] 2. Optimize Conditions: Revisit reaction time and temperature. A slightly higher temperature might be needed for full conversion, but this must be balanced against the risk of exotherm and side reactions.[16] |
Experimental Protocols & Methodologies
Protocol 1: Semi-Batch Synthesis of 3-phenyl-5-methyl-1H-pyrazole (Lab Scale)
This protocol illustrates the principle of controlled addition for managing an exothermic reaction in a standard laboratory setting.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst, ~3 drops)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a thermocouple to monitor the internal temperature. Place the flask on a heating mantle with a stir plate.
-
Initial Charge: To the flask, add ethyl benzoylacetate, 1-propanol, and glacial acetic acid.[3]
-
Heating: Begin stirring and heat the mixture to approximately 100°C.[3]
-
Controlled Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the hydrazine hydrate dropwise to the heated solution over a period of 30-60 minutes.
-
Temperature Monitoring: CRITICAL: Continuously monitor the internal temperature. The target is to maintain a steady reaction temperature without a rapid increase. If the temperature begins to rise uncontrollably, immediately stop the addition and apply cooling (e.g., an ice bath) to the flask.
-
Reaction Completion: After the addition is complete, maintain the reaction at 100°C for 1 hour or until TLC analysis indicates the consumption of the starting material.[3]
-
Workup: Allow the reaction to cool. Add water to precipitate the product, which can then be collected by filtration.[3]
Protocol 2: Continuous Flow Synthesis of Pyrazoles
This outlines a general approach using flow chemistry to mitigate thermal risk. This method is highly advantageous for handling hazardous intermediates and managing strong exotherms.[11][12]
System:
-
Two pumps for reagent delivery
-
A T-mixer for combining reagent streams
-
A heated coil reactor (e.g., PFA or stainless steel tubing in a heated block or column oven)
-
A back-pressure regulator to maintain pressure and prevent solvent boiling
Procedure:
-
Solution Preparation: Prepare two separate stock solutions:
-
Solution A: 1,3-dicarbonyl compound in a suitable solvent (e.g., DMF, EtOH).
-
Solution B: Hydrazine derivative in the same solvent.
-
-
System Priming: Prime the pumps and flush the entire system with the solvent.
-
Heating: Heat the coil reactor to the desired temperature (e.g., 150-170°C).[12] Higher temperatures are often possible and safe in flow due to the short residence time and excellent heat transfer.
-
Initiate Flow: Start pumping both solutions at a defined flow rate into the T-mixer. The combined stream immediately enters the heated reactor coil.
-
Reaction: The reaction occurs within the coil. The time the reactants spend in the heated zone is known as the "residence time," which is precisely controlled by the total flow rate and the reactor volume.
-
Collection: The product stream exits the reactor, passes through the back-pressure regulator, and is collected at the outlet.
-
Steady State: Allow the system to reach a steady state before collecting the desired product fraction. This ensures consistent reaction conditions.
Diagrams and Visualizations
Decision Workflow for Managing an Exotherm
This diagram outlines the logical steps a researcher should take when dealing with a potentially exothermic pyrazole synthesis.
Caption: Decision workflow for selecting a synthesis strategy and responding to thermal events.
Heat Management Strategies Comparison
This diagram illustrates the relationship between different control strategies and their impact on reaction safety and scale.
Caption: Comparison of batch, semi-batch, and flow chemistry for exothermic reactions.
References
-
AIChE. (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. American Institute of Chemical Engineers. [Link]
-
Martins, P., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Sørensen, M. H., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Supplementary Information. (n.d.). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. [Link]
-
DEKRA. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. [Link]
-
Ötvös, S. B., et al. (n.d.). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]
-
Poh, J.-S., et al. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. ResearchGate. [Link]
-
Martins, P., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Three-component Reaction for Pyrazole Synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
AIChE. (n.d.). Chemical Reactions/Kinetics. [Link]
-
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
-
AIChE. (2019, March 25). CHEF Manual. [Link]
-
Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Analysis of 4-Bromo-3-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methoxy-1H-pyrazole. Designed for professionals in chemical research and drug development, this document moves beyond a simple data report to offer a comparative analysis with structurally related pyrazole derivatives. By understanding the influence of substituents on the pyrazole ring, researchers can gain deeper insights into the structural elucidation of novel compounds. This guide is built on the principles of scientific integrity, providing detailed experimental protocols and citing authoritative sources to support its claims.
Introduction: The Importance of Pyrazole Scaffolds and NMR Analysis
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its prevalence demands a robust understanding of its spectroscopic characteristics for accurate and efficient characterization. 1H NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules. For substituted pyrazoles like 4-Bromo-3-methoxy-1H-pyrazole, a detailed analysis of the 1H NMR spectrum is crucial for confirming its synthesis and purity.
This guide will dissect the expected 1H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole, comparing it with the spectra of 1H-pyrazole, 4-bromo-1H-pyrazole, 3-methoxy-1H-pyrazole, and 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. This comparative approach will illuminate the electronic effects of the bromo and methoxy substituents on the chemical shifts of the pyrazole ring protons.
Predicted 1H NMR Spectrum of 4-Bromo-3-methoxy-1H-pyrazole
The 1H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole is anticipated to display three distinct signals:
-
A singlet for the C5-H proton.
-
A singlet for the methoxy (-OCH3) protons.
-
A broad singlet for the N1-H proton.
The precise chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom at the C4 position and the electron-donating nature of the methoxy group at the C3 position.
Comparative 1H NMR Data Analysis
To predict and understand the spectrum of 4-Bromo-3-methoxy-1H-pyrazole, it is instructive to compare it with the spectra of related compounds. The following table summarizes the reported 1H NMR chemical shifts for pyrazole and its derivatives.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Solvent |
| 1H-Pyrazole | 7.66 (d) | 6.37 (t) | 7.66 (d) | ~12.8 (br s, NH) | CDCl3 |
| 4-Bromo-1H-pyrazole | ~7.6 (s) | - | ~7.6 (s) | NH (variable) | CDCl3 |
| 3-Methoxy-1H-pyrazole | - | ~5.9 (d) | ~7.4 (d) | ~3.8 (s, OCH3), NH (variable) | CDCl3 |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | - | - | 7.78 (s) | 4.05 (s, OCH3), 7.23-7.56 (m, Ph)[1] | CDCl3 |
| 4-Bromo-3-methoxy-1H-pyrazole (Predicted) | - | - | ~7.7-7.9 (s) | ~4.0 (s, OCH3), NH (broad, variable) | CDCl3 |
Analysis of Substituent Effects:
-
1H-Pyrazole: The parent pyrazole shows a triplet for H-4 at approximately 6.37 ppm and a doublet for the equivalent H-3 and H-5 protons at around 7.66 ppm.[2] The NH proton is typically a broad singlet at a higher chemical shift.
-
4-Bromo-1H-pyrazole: The introduction of a bromine atom at the C4 position removes the H-4 proton. The deshielding effect of the bromine is expected to cause a slight downfield shift of the H-3 and H-5 protons, which would appear as a single singlet due to the symmetry of the molecule.
-
3-Methoxy-1H-pyrazole: The electron-donating methoxy group at C3 would significantly shield the adjacent H-4 proton, shifting it upfield. The H-5 proton would be less affected. The methoxy protons themselves would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[1]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: This N-substituted analog provides a valuable comparison. The absence of the NH proton simplifies the spectrum. The singlet for H-5 is observed at 7.78 ppm, and the methoxy protons are at 4.05 ppm.[1] The phenyl group introduces its own set of signals in the aromatic region.
Prediction for 4-Bromo-3-methoxy-1H-pyrazole:
Based on the comparative data, we can predict the 1H NMR spectrum of the title compound. The C5-H proton, being adjacent to the electron-withdrawing bromine and part of the aromatic pyrazole ring, is expected to resonate as a singlet in the downfield region, likely between 7.7 and 7.9 ppm. The methoxy group's protons should appear as a singlet around 4.0 ppm. The N-H proton signal is expected to be broad and its chemical shift will be highly dependent on the solvent and concentration.
Experimental Protocol for 1H NMR Analysis
This section provides a standardized, field-proven protocol for acquiring a high-quality 1H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole.
Diagram of the Experimental Workflow:
Caption: Standard workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Bromo-3-methoxy-1H-pyrazole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade the quality of the spectrum.
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3. The lock signal ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.
-
Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate to cover the signals of most organic molecules.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the residual CHCl3 peak to 7.26 ppm. If tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Conclusion
The 1H NMR analysis of 4-Bromo-3-methoxy-1H-pyrazole is a straightforward yet critical step in its characterization. By understanding the expected chemical shifts based on the electronic effects of the bromo and methoxy substituents, and by comparing the spectrum to those of related pyrazole derivatives, researchers can confidently confirm the structure of their compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity of the analytical data. This comprehensive approach to 1H NMR analysis is an indispensable tool for scientists and professionals working in the field of drug discovery and development.
References
-
Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]
Sources
Comparative Guide to the 13C NMR Spectrum of 4-Bromo-3-methoxy-1H-pyrazole
This guide provides an in-depth, comparative analysis for the interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methoxy-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak assignment to elucidate the underlying physical and electronic effects that govern the chemical shifts in this substituted heterocycle. Our approach is grounded in a side-by-side comparison with structurally related analogs, providing a robust framework for understanding and predicting the spectral features of this and similar molecular scaffolds.
Foundational Principles: Deconstructing the Substituent Effects
The 13C NMR spectrum of a molecule is a sensitive probe of the electronic environment of each carbon atom. To accurately interpret the spectrum of 4-Bromo-3-methoxy-1H-pyrazole, we must first understand the individual contributions of its core structure and substituents.
-
The 1H-Pyrazole Core : The pyrazole ring is an aromatic five-membered heterocycle. In its unsubstituted form, the carbon atoms exhibit characteristic chemical shifts, with C3 and C5 typically appearing downfield from C4. Tautomerism in N-unsubstituted pyrazoles can sometimes lead to averaged signals or the presence of multiple species, though strong substituent effects, as seen in the title compound, often favor one tautomer.[1]
-
The Methoxy Group (-OCH3) Effect : The methoxy group at the C3 position exerts a powerful influence. Oxygen is highly electronegative, leading to an inductive electron-withdrawing effect. However, its lone pairs participate in resonance, donating electron density into the pyrazole ring. This mesomeric effect is dominant and leads to a significant downfield shift (deshielding) of the directly attached carbon (C3) and influences the electronic environment of the other ring carbons. The methoxy carbon itself typically appears in the 55-62 ppm range.[2][3][4]
-
The Bromine (-Br) Effect at C4 : Halogens introduce a combination of inductive and mesomeric effects. While bromine is electronegative, a more profound influence on the 13C chemical shift of the directly attached carbon (the ipso-carbon) is the "heavy atom effect".[5] This effect, arising from the large electron cloud and spin-orbit coupling associated with heavier atoms like bromine, induces significant shielding.[6][7] Consequently, the C4 carbon is expected to be shifted substantially upfield to a lower ppm value than in unsubstituted pyrazole.[5]
A Comparative Approach to Spectral Assignment
A definitive interpretation is best achieved by comparing the target molecule's expected spectrum with the experimentally verified spectra of its simpler precursors and a closely related analog. The most direct experimental analog available is 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, which differs only by the substituent on the nitrogen atom (phenyl vs. hydrogen).[8][9][10] This comparison allows us to isolate and understand the impact of each substituent.
The logical workflow for this comparative analysis is outlined below.
Diagram 2: Primary substituent effects governing the 13C chemical shifts in 4-Bromo-3-methoxy-1H-pyrazole.
Quantitative Spectral Data Comparison
The table below summarizes the experimental 13C NMR data for our key reference compounds and provides a well-reasoned prediction for the target molecule, 4-Bromo-3-methoxy-1H-pyrazole.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | -OCH3 (ppm) | Solvent | Reference |
| 1H-Pyrazole | 134.6 | 104.9 | 134.6 | - | DMSO-d6 | Elguero et al. |
| 4-Bromo-1H-pyrazole | 138.0 | 91.8 | 138.0 | - | CDCl3 | PubChem [11] |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 161.2 | 82.0 | 127.8 | 56.8 | CDCl3 | Kleizienė et al. [9][10] |
| 4-Bromo-3-methoxy-1H-pyrazole (Predicted) | ~160 | ~83 | ~130 | ~57 | CDCl3 | This Work |
Analysis and Predicted Assignment
Based on the comparative data, the predicted 13C NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole is assigned as follows:
-
C3 (~160 ppm): This signal is the furthest downfield. The potent electron-donating resonance effect of the methoxy group strongly deshields C3, shifting it significantly from the baseline ~135 ppm in pyrazole to a value consistent with the ~161 ppm observed in the N-phenyl analog. [9][10]* C5 (~130 ppm): This peak is expected to be the least shifted of the ring carbons relative to unsubstituted pyrazole. While electronic effects from C3 and C4 substituents are transmitted, they are attenuated. The N-phenyl group in the reference compound has a more pronounced effect on C5, so for the N-H target, a value closer to that of simple pyrazoles is predicted.
-
C4 (~83 ppm): This signal is the furthest upfield among the ring carbons. The heavy atom effect of bromine dominates, causing a dramatic upfield shift of over 20 ppm relative to the C4 in unsubstituted pyrazole (~105 ppm). [5]Its predicted value of ~83 ppm is in excellent agreement with the 82.0 ppm observed in the N-phenyl analog. [9][10]* -OCH3 (~57 ppm): The methoxy carbon signal is predicted around 57 ppm, a typical value for a methoxy group attached to an aromatic system and consistent with the experimental analog. [2][9][10]
Standardized Experimental Protocol
To ensure the reproducibility and accuracy of spectral acquisition for this class of compounds, the following experimental protocol is recommended.
Objective: To acquire a quantitative, high-resolution 13C{1H} NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 4-Bromo-3-methoxy-1H-pyrazole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Configuration:
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Solvent Lock: Lock the spectrometer on the deuterium signal of CDCl3.
-
Tuning and Matching: Tune and match the probe for the 13C frequency.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Temperature: Set and equilibrate the sample temperature to 298 K (25 °C).
-
-
Acquisition Parameters (13C{1H} Spectrum):
-
Pulse Program: Use a standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems) to ensure uniform Nuclear Overhauser Effect (NOE) and allow for accurate integration if needed.
-
Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Transmitter Frequency Offset: Center the transmitter frequency in the middle of the expected spectral region (~110 ppm).
-
Pulse Width: Use a calibrated 90° pulse width.
-
Acquisition Time (AQ): Set to at least 2.0 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 5-10 seconds. A longer delay is crucial for the full relaxation of quaternary carbons (like C3 and C4), ensuring signal intensities are more quantitative.
-
Number of Scans (NS): Acquire a minimum of 1024 scans, increasing as necessary to achieve a signal-to-noise ratio >20:1 for the weakest signal (likely C4).
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase correct the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the CDCl3 solvent signal can be set to 77.16 ppm.
-
Peak Picking: Identify and label all significant peaks.
-
Conclusion
The interpretation of the 13C NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole is a clear demonstration of the predictive power of fundamental NMR principles when combined with a rigorous comparative methodology. The dominant spectral features are dictated by the strong deshielding from the C3-methoxy group and the pronounced shielding from the C4-bromine via the heavy atom effect. By systematically comparing the molecule to its structural analogs, we can assign each resonance with a high degree of confidence. This analytical approach not only provides a solution for the specific topic molecule but also serves as a robust template for tackling spectral interpretation challenges for other novel, substituted heterocyclic systems.
References
-
Tousˇek, J., Dossál, L., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 796–803. [Link] [2][3][4]2. PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information. [Link] [3]3. Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link] [5]5. ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link] [4]6. Wroblewski, K. (n.d.). Theoretical calculations of 13C NMR chemical shifts of bromine-substituted carbon atoms. Faculty of Chemistry, University of Lodz. [Link] [6]7. Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link] [7]8. Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link] [8][10]9. ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link] [9]10. PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.ifj.edu.pl [web.ifj.edu.pl]
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- 8. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [epubl.ktu.edu]
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- 10. mdpi.com [mdpi.com]
- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of novel and existing chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. By understanding their characteristic fragmentation pathways, researchers can confidently identify these compounds in complex matrices and differentiate between isomers.
The Foundational Fragmentation of the Pyrazole Ring: A Brief Overview
Under electron ionization, the pyrazole ring undergoes characteristic fragmentation, primarily involving the loss of hydrogen cyanide (HCN) and dinitrogen (N₂). The initial ionization event typically removes an electron to form the molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses. The two principal fragmentation processes for the unsubstituted pyrazole ring are:
-
Expulsion of HCN: The molecular ion can lose a molecule of hydrogen cyanide (27 u), a stable neutral loss, leading to a prominent [M-27]⁺• fragment.
-
Loss of N₂: Cleavage of the N-N bond, often preceded by or concurrent with hydrogen rearrangement, can lead to the expulsion of a dinitrogen molecule (28 u), resulting in an [M-28]⁺• ion.
These fundamental pathways provide a basis for understanding the more complex fragmentation of substituted pyrazoles.
The Influence of Bromine Substitution on Pyrazole Fragmentation
The introduction of one or more bromine atoms to the pyrazole ring significantly influences the fragmentation pattern, primarily by introducing new, competitive fragmentation channels. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in characteristic M⁺• and [M+2]⁺• isotope patterns in the mass spectra of brominated compounds.
Monobrominated Pyrazoles: The Case of 4-Bromopyrazole
The mass spectrum of 4-bromopyrazole serves as an excellent starting point for understanding the interplay between the pyrazole ring and halogen substituent fragmentation.
Key Fragmentation Pathways for 4-Bromopyrazole:
-
Molecular Ion (m/z 146/148): The molecular ion is typically abundant, clearly showing the characteristic isotopic pattern of a single bromine atom.
-
Loss of HBr (m/z 67): A common fragmentation pathway involves the elimination of a molecule of hydrogen bromide, resulting in a significant peak at m/z 67.
-
Loss of HCN (m/z 119/121): The fundamental pyrazole ring fragmentation through the loss of HCN is still observed, leading to a fragment ion at m/z 119 and 121.
-
Loss of Br• (m/z 67): Cleavage of the C-Br bond results in the loss of a bromine radical, yielding an ion at m/z 67.
-
Sequential Losses: Subsequent fragmentation of the initial fragment ions, such as the loss of HCN from the [M-Br]⁺ ion, is also observed.
Experimental Protocol: GC-MS Analysis of Brominated Pyrazoles
This protocol outlines a general method for the analysis of brominated pyrazoles using gas chromatography-mass spectrometry.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the brominated pyrazole sample.
- Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for more concentrated samples.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peaks of interest in the total ion chromatogram (TIC).
- Examine the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic isotopic patterns of bromine.
- Identify key fragment ions and neutral losses to deduce the fragmentation pathways.
- Compare the obtained spectra with library spectra (e.g., NIST) and literature data for confirmation.
Dibrominated Pyrazoles: A Comparative Look at 3,4- and 3,5-Isomers
Expected Fragmentation of Dibromopyrazoles (e.g., 3,4-Dibromopyrazole and 3,5-Dibromopyrazole):
The molecular ion will exhibit a characteristic isotopic cluster for two bromine atoms ([M]⁺•, [M+2]⁺•, [M+4]⁺• in a ratio of approximately 1:2:1).
-
Primary Fragmentation: The initial fragmentation is expected to be dominated by the loss of a bromine radical (Br•) due to the relative weakness of the C-Br bond. This will be a more favorable pathway compared to the loss of HCN from the molecular ion.
-
Secondary Fragmentation: The [M-Br]⁺ ion will then undergo further fragmentation, including:
-
Loss of a second bromine radical.
-
Loss of HBr.
-
Loss of HCN.
-
-
Isomeric Differentiation: Subtle differences in the relative abundances of fragment ions may allow for the differentiation of positional isomers. For instance, the proximity of substituents in the 3,4-dibromo isomer might favor certain rearrangement and elimination pathways that are less likely in the 3,5-isomer. However, without direct experimental comparison, this remains speculative.
Tribrominated Pyrazoles: Increased Halogen-Driven Fragmentation
For tribrominated pyrazoles, the fragmentation is even more heavily influenced by the bromine atoms. The molecular ion will show an isotopic pattern characteristic of three bromine atoms ([M]⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺• in a ratio of approximately 1:3:3:1).
The initial loss of a bromine radical is highly favored. Subsequent losses of Br• and HBr will also be prominent. The characteristic pyrazole ring fragmentations (loss of HCN and N₂) are expected to be less significant in the initial fragmentation steps but may be observed from fragments that have already lost one or more bromine atoms.
Comparative Data Summary
The following table summarizes the key mass spectral data for a selection of brominated pyrazoles, compiled from available literature and spectral databases.
| Compound Name | Molecular Formula | Molecular Weight (Monoisotopic) | Key Fragment Ions (m/z) and Proposed Assignments |
| 4-Bromopyrazole | C₃H₃BrN₂ | 145.95 | 146/148 (M⁺•), 119/121 ([M-HCN]⁺•), 67 ([M-Br]⁺, [M-HBr]⁺•) |
| 3,4-Dibromopyrazole | C₃H₂Br₂N₂ | 223.86 | 224/226/228 (M⁺•), 145/147 ([M-Br]⁺), 66 ([M-2Br]⁺) |
| 3,5-Dibromopyrazole | C₃H₂Br₂N₂ | 223.86 | 224/226/228 (M⁺•), 145/147 ([M-Br]⁺), 66 ([M-2Br]⁺) |
| 3,4,5-Tribromopyrazole | C₃HBr₃N₂ | 301.77 | 302/304/306/308 (M⁺•), 223/225/227 ([M-Br]⁺), 144/146 ([M-2Br]⁺) |
Note: The listed m/z values correspond to the major isotopes. The presence of bromine isotope peaks should be observed for all bromine-containing fragments.
Visualizing the Fragmentation Pathways
To further clarify the fragmentation processes, the following diagrams illustrate the key bond cleavages and rearrangements for mono- and di-brominated pyrazoles.
Diagram 1: Proposed Fragmentation Pathway of 4-Bromopyrazole
Caption: Primary fragmentation routes for dibrominated pyrazoles.
Conclusion
The mass spectrometry fragmentation patterns of brominated pyrazoles are a predictable interplay between the inherent fragmentation of the pyrazole ring and the influence of the bromine substituents. The number of bromine atoms is readily determined from the characteristic isotopic clusters of the molecular ion and fragment ions. For monobrominated pyrazoles, both pyrazole ring fragmentation and bromine-related losses are significant. As the degree of bromination increases, the fragmentation becomes increasingly dominated by the sequential loss of bromine atoms and hydrogen bromide.
This guide provides a foundational understanding for researchers working with these important compounds. For definitive structural elucidation, especially when dealing with isomers, it is crucial to combine mass spectral data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and, where possible, comparison with authenticated reference standards.
References
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Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22216, 3,4-Dibromo-1H-pyrazole. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13708000, 3,5-dibromo-1H-pyrazole. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 627674, 3,4,5-tribromo-1H-pyrazole. Retrieved from [Link].
Comparing reactivity of bromo vs. iodo pyrazoles in cross-coupling
An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Iodo-Pyrazoles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its versatile structure is a common feature in a multitude of approved drugs and clinical candidates. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is predominantly achieved via palladium-catalyzed cross-coupling reactions. The strategic choice of the starting halopyrazole is a critical decision that profoundly impacts reaction efficiency, substrate scope, and the overall synthetic strategy.
This guide provides a comprehensive, data-supported comparison between bromo- and iodo-pyrazoles, offering field-proven insights to guide your selection and optimize your synthetic endeavors. We will delve into the fundamental principles governing their reactivity, present comparative data across key transformations, and provide detailed experimental protocols.
The Core Principle: A Tale of Two Bonds
The fundamental difference in reactivity between iodo- and bromo-pyrazoles lies in the inherent strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity has a direct and predictable consequence on the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the halopyrazole to the palladium(0) catalyst.[1][2][3][4]
The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, which generally translates to:
-
Faster reaction rates
-
Higher yields
-
The ability to use milder reaction conditions (e.g., lower temperatures)
-
Broader functional group tolerance
The established reactivity trend for halogens in these reactions is unequivocal: I > Br > Cl .[3][5] This principle serves as our foundational guide for comparing these two essential building blocks.
Caption: Fundamental reactivity trend of halopyrazoles in cross-coupling.
Mechanistic Overview: The Catalytic Cycle
To fully appreciate the reactivity differences, it is essential to visualize the catalytic cycle. The oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex to form the Ar-Pd(II)-X intermediate is the crucial first step. The lower activation energy required to cleave the C-I bond compared to the C-Br bond means that this step proceeds much more readily with iodopyrazoles.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
While the I > Br reactivity trend is a reliable rule of thumb, the practical implications vary depending on the specific transformation. The following sections provide a comparative analysis based on published data for pyrazoles and analogous heterocyclic systems.
A. Suzuki-Miyaura Coupling
This robust C-C bond-forming reaction is a workhorse in medicinal chemistry for creating biaryl structures. Here, the superior reactivity of iodopyrazoles is particularly pronounced.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling | Parameter | Iodo-Pyrazole | Bromo-Pyrazole | Rationale & Comments | | :--- | :--- | :--- | :--- | | Typical Yield | 85-98% | 70-90% | Iodides generally provide higher yields due to more efficient conversion. | | Temperature | 60-90 °C | 80-120 °C | The lower activation energy for C-I cleavage allows for significantly milder heating.[3] | | Reaction Time | 1-8 hours | 6-24 hours | Faster oxidative addition leads to shorter overall reaction times. | | Catalyst Loading | 1-5 mol% | 3-10 mol% | Bromides often require higher catalyst loadings to achieve comparable conversion rates. | | Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky ligands (e.g., XPhos, SPhos) to promote oxidative addition.[6] | | Functional Group Tolerance | Excellent | Good to Very Good | Milder conditions for iodides are more forgiving for sensitive functional groups like esters or aldehydes. |
B. Buchwald-Hartwig Amination
This essential C-N bond-forming reaction is critical for installing amine functionalities. The reactivity trend generally holds, but with some noteworthy and synthetically useful exceptions.
Table 2: Comparative Performance in Buchwald-Hartwig Amination | Parameter | Iodo-Pyrazole | Bromo-Pyrazole | Rationale & Comments | | :--- | :--- | :--- | :--- | | Typical Yield | 80-95% | 75-95% | Yields can be comparable with optimized catalyst systems for bromides. | | Temperature | 70-100 °C | 90-130 °C | Iodides react under milder conditions, preserving sensitive functionalities.[2] | | Reaction Time | 4-16 hours | 12-36 hours | Reactions with bromopyrazoles are typically slower. | | Catalyst System | Pd₂(dba)₃/BINAP or similar standard systems. | Often requires advanced, bulky phosphine ligands (e.g., XPhos, tBuDavePhos) for high efficiency.[7] | | Substrate Scope | Generally broader due to milder conditions. | Can be highly effective, but may require more rigorous optimization. | | Notable Exception | Less effective for some CuI-mediated aminations. | A study on 4-halo-1-tritylpyrazoles found the bromo derivative to be more effective than the iodo for Pd-catalyzed coupling with bulky amines lacking β-hydrogens.[7][8][9] |
Expert Insight: The observation by Usami et al. is a crucial counterpoint to the general reactivity trend.[7][8] They found that for the Pd(dba)₂/tBuDavePhos catalyzed amination of 4-halo-1-tritylpyrazoles, the bromo-substrate gave superior yields with bulky amines. Conversely, for CuI-mediated amination with alkylamines possessing a β-hydrogen, the iodo-substrate was the superior choice. This highlights the importance of considering the entire catalytic system (metal, ligand, and coupling partner) when selecting a substrate.
C. Heck Reaction
The Heck reaction forms C-C bonds by coupling the halopyrazole with an alkene. The reactivity difference is again significant, often determining the feasibility of the reaction.
Table 3: Comparative Performance in Heck Reaction | Parameter | Iodo-Pyrazole | Bromo-Pyrazole | Rationale & Comments | | :--- | :--- | :--- | :--- | | Typical Yield | 70-95% | 50-85% | Iodides are generally more reliable and provide higher yields.[10][11] | | Temperature | 80-120 °C | 100-150 °C | Forcing conditions are often required for bromopyrazoles. | | Side Reactions | Lower incidence | Higher potential for side reactions like debromination at elevated temperatures. | | Catalyst System | Phosphine-free systems or simple Pd(OAc)₂/phosphine combinations are often effective. | Often requires more robust, thermally stable catalyst systems. |
Detailed Experimental Protocols
To illustrate the practical differences, here are two representative, self-validating protocols for a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.[3]
Protocol 1: Suzuki Coupling of an Iodo-Pyrazole (Milder Conditions)
Objective: To couple 1-methyl-4-iodo-1H-pyrazole with 4-methoxyphenylboronic acid.
Materials:
-
1-methyl-4-iodo-1H-pyrazole (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-methyl-4-iodo-1H-pyrazole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture with stirring in an oil bath set to 80 °C .
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Bromo-Pyrazole (More Forcing Conditions)
Objective: To couple 1-methyl-4-bromo-1H-pyrazole with 4-methoxyphenylboronic acid.
Materials:
-
1-methyl-4-bromo-1H-pyrazole (1.0 equiv)
-
4-methoxyphenylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
XPhos (0.07 equiv)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-4-bromo-1H-pyrazole, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent Addition: Add the degassed 10:1 toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath set to 110 °C .
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for complete conversion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Strategic Synthesis Guide: Making the Right Choice
The decision between an iodo- or bromo-pyrazole is not merely about reactivity but is a strategic choice balancing cost, reaction conditions, and the overall synthetic plan.
Choose an IODO-PYRAZOLE when:
-
Mild Conditions are Essential: Your substrate contains sensitive or thermally labile functional groups.
-
Maximizing Yield is Critical: You are in the late stages of a complex synthesis where material loss is unacceptable.
-
Reaction Time is a Factor: You need to accelerate discovery or production timelines.
-
Standard Catalysts are Preferred: You wish to avoid screening and purchasing expensive, specialized ligands.
Choose a BROMO-PYRAZOLE when:
-
Cost is a Major Driver: Brominated starting materials are often significantly less expensive and more readily available in bulk.
-
The Substrate is Robust: The pyrazole core and its substituents can withstand higher temperatures and longer reaction times.
-
Catalyst Optimization is Feasible: You have the resources and expertise to screen and employ more advanced catalyst/ligand systems to drive the reaction to completion.
-
You Encounter a Specific Exception: As in the Buchwald-Hartwig case with bulky amines, where the bromo-analogue proved more effective.[7][8]
Conclusion
The chemistry of halopyrazoles in cross-coupling is governed by the C-X bond strength, establishing a clear general reactivity trend of I > Br . Iodo-pyrazoles are the more reactive partners, enabling milder conditions, shorter reaction times, and often higher yields. This makes them the substrate of choice for complex, late-stage functionalizations where efficiency and functional group tolerance are paramount.
However, bromo-pyrazoles remain highly valuable and practical starting materials. Their lower cost and the development of powerful, modern catalyst systems that can effectively activate the C-Br bond ensure their continued importance in process chemistry and early-stage discovery. The astute researcher will weigh the factors of reactivity, cost, and synthetic context to make an informed and strategic decision, leveraging the distinct advantages of each halogen to achieve their synthetic goals.
References
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- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Institutes of Health. Accessed January 7, 2026.
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- Mechanistic aspects of oxidative addition linked to molecular... - ResearchGate.
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Biological efficacy of 4-Bromo-3-methoxy-1h-pyrazole vs. other kinase inhibitors
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological efficacy of a foundational pyrazole scaffold, represented by 4-Bromo-3-methoxy-1H-pyrazole, against clinically-approved, pyrazole-containing kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties.[1][2][3] This five-membered aromatic heterocycle is a key structural feature in numerous small-molecule protein kinase inhibitors approved by the US FDA, including Crizotinib, Entrectinib, and Lorlatinib.[3] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4]
While simple derivatives such as 4-Bromo-3-methoxy-1H-pyrazole are valuable chemical intermediates for synthesizing more complex molecules,[5][6] they typically lack the specific structural features required for potent and selective kinase inhibition. This guide will explore the biological efficacy of advanced pyrazole-based inhibitors and detail the experimental methodologies required to assess and validate such compounds, using the foundational pyrazole as a conceptual starting point.
Comparator Kinase Inhibitors: Clinically Validated Pyrazole-Based Drugs
To establish a benchmark for biological efficacy, we will compare the conceptual potential of a simple pyrazole scaffold against three FDA-approved tyrosine kinase inhibitors (TKIs) that feature a pyrazole core. These drugs are primarily used to treat non-small cell lung cancer (NSCLC) driven by specific genetic alterations.
-
Crizotinib (Xalkori®) : The first-in-class inhibitor targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met receptor tyrosine kinases.[7][8][9] It is used for the treatment of ALK- or ROS1-positive metastatic NSCLC.[9]
-
Entrectinib (Rozlytrek®) : A potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[10][11][12] It is notable for its ability to cross the blood-brain barrier and is used to treat NTRK gene fusion-positive solid tumors and ROS1-positive NSCLC.[10][12][13]
-
Lorlatinib (Lorbrena®) : A third-generation inhibitor designed to be effective against a wide range of ALK resistance mutations that can emerge after treatment with earlier-generation inhibitors.[14][15][16] It also inhibits ROS1 and is designed for high central nervous system (CNS) penetration.[14][15]
Mechanism of Action and Targeted Signaling Pathway
These advanced inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive tumor cell proliferation and survival.[8][10][14][17] A common target for these drugs is the EML4-ALK fusion protein, an oncogenic driver found in a subset of NSCLC patients.[8][18]
Biochemical Kinase Activity Assay (Luminescence-Based)
Causality: This initial in vitro screen directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. It is a critical first step to determine potency (IC50) and selectivity against a panel of kinases. The ADP-Glo™ assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [4] Self-Validating Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the purified target kinase (e.g., recombinant human ALK) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a specific peptide substrate for the kinase and ATP at a concentration near its Km value).
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Target Engagement & Phosphorylation Assay
Causality: After confirming biochemical potency, it is essential to verify that the compound can enter cells and inhibit the target kinase in its native physiological environment. This assay measures the phosphorylation of a known downstream substrate of the target kinase. [19]A reduction in phosphorylation indicates successful target engagement and inhibition.
Self-Validating Protocol:
-
Cell Culture: Plate a cancer cell line known to be dependent on the target kinase (e.g., H3122 cells, which harbor an EML4-ALK fusion) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or DMSO control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Quantification of Phosphorylation: Use an immunoassay method such as ELISA or Western Blotting.
-
For ELISA: Use a sandwich ELISA kit with a capture antibody specific for the total downstream protein (e.g., total STAT3) and a detection antibody specific for the phosphorylated form (e.g., phospho-STAT3).
-
The signal from the phospho-specific antibody, normalized to the total protein, provides a quantitative measure of target inhibition.
-
-
Analysis: Determine the IC50 value for the inhibition of substrate phosphorylation in a cellular context.
In Vivo Xenograft Efficacy Study
Causality: A successful compound must demonstrate anti-tumor activity in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical in vivo efficacy testing. [20][21][22]This step evaluates the compound's ability to inhibit tumor growth and assesses its overall tolerability and pharmacokinetic properties.
Self-Validating Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million H3122 cells) into the flank of immunodeficient mice (e.g., NU/NU mice).
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at two different doses, positive control like Crizotinib). [22]3. Compound Administration: Formulate the test compound in a suitable vehicle and administer it to the mice based on the planned schedule (e.g., daily oral gavage). [22]4. Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume [Volume = (length × width²) × 0.52]. [22] * Body Weight: Monitor mouse body weight twice weekly as an indicator of general health and treatment-related toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a maximal size, or after a predefined treatment duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage to quantify the compound's efficacy. Tissues can be harvested for pharmacodynamic analysis (e.g., confirming target inhibition in the tumor).
Conclusion
The pyrazole scaffold is a validated and powerful starting point for the design of potent kinase inhibitors. However, simple derivatives like 4-Bromo-3-methoxy-1H-pyrazole serve only as foundational building blocks. Achieving the high degree of biological efficacy seen in clinically approved drugs such as Crizotinib, Entrectinib, and Lorlatinib requires extensive medicinal chemistry efforts to add complex, precisely oriented functional groups that optimize binding affinity, selectivity, and pharmacokinetic properties. The rigorous, multi-step experimental workflow—from initial biochemical assays to cell-based validation and in vivo xenograft models—is indispensable for identifying and validating novel compounds with the potential to become effective therapeutics.
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A Comparative Guide to Alternative Reagents for the Synthesis of Methoxy-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The methoxy-pyrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. The synthesis of these vital structures, however, often hinges on a critical O-methylation step of a hydroxypyrazole or pyrazolone precursor. Historically, this transformation has been dominated by hazardous reagents with significant safety and selectivity concerns. This guide provides an in-depth, objective comparison of alternative reagents for the synthesis of methoxy-pyrazoles, offering a comprehensive analysis of their performance, safety profiles, and practical applicability, supported by experimental data and detailed protocols.
The Challenge of Traditional Pyrazole O-Methylation
The classical approach to methoxy-pyrazole synthesis frequently involves the use of reagents like diazomethane and dimethyl sulfate. While effective to varying degrees, their utility in a modern research and development setting is increasingly scrutinized due to significant drawbacks. Diazomethane, though often providing good selectivity for O-methylation, is highly toxic and explosive, posing substantial handling risks.[1] Conversely, conventional alkylating agents like dimethyl sulfate and methyl iodide often suffer from a lack of regioselectivity, leading to the formation of undesired N-methylated isomers alongside the target O-methylated product, complicating purification and reducing overall yield.[2]
This guide will explore a range of alternative reagents that address these challenges, offering improved safety, selectivity, and environmental profiles. We will delve into the mechanistic nuances of each alternative and provide the necessary data for you to make an informed decision for your synthetic strategy.
Comparative Performance of Methylating Reagents
The choice of methylating agent has a profound impact on the efficiency, selectivity, and safety of methoxy-pyrazole synthesis. The following table provides a comparative overview of key performance indicators for various reagents in the O-methylation of the model substrate, 3-methyl-1-phenyl-2-pyrazolin-5-one.
| Reagent | Typical Conditions | O/N Selectivity | Yield (%) | Safety Profile | Key Advantages | Key Disadvantages |
| Diazomethane | Et2O, 0 °C to rt | High (Predominantly O) | Good to Excellent | Extreme Hazard: Toxic, Explosive | High O-selectivity | Significant safety risks, requires specialized handling |
| Dimethyl Sulfate (DMS) | Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux | Low to Moderate (Mixture of O and N) | Variable | High Hazard: Toxic, Carcinogenic | Readily available, inexpensive | Poor regioselectivity, hazardous |
| Methyl Iodide (MeI) | Base (e.g., K2CO3), Solvent (e.g., DMF), rt to 60 °C | Low to Moderate (Mixture of O and N) | Variable | Moderate Hazard: Toxic, Volatile | Common lab reagent | Poor regioselectivity, volatility |
| Trimethylsilyldiazomethane (TMS-DM) | MeOH/THF, rt | High (Predominantly O) | Good to Excellent | High Hazard: Toxic | Safer, non-explosive alternative to diazomethane | Highly toxic, requires careful handling |
| Dimethyl Carbonate (DMC) | Base (e.g., K2CO3), High Temperature (e.g., 180 °C) | High (Predominantly O) | Good | Low Hazard: Green, Non-toxic | Environmentally friendly, safe | Requires high temperatures and longer reaction times |
| Mitsunobu Reaction (MeOH, DEAD, PPh3) | THF, 0 °C to rt | Solvent Dependent (Can be high for O) | Good | Moderate Hazard: Reagents are irritants | Mild, neutral conditions, potential for high O-selectivity | Stoichiometric byproducts, purification can be challenging |
In-Depth Analysis of Alternative Reagents
Trimethylsilyldiazomethane (TMS-DM): The Safer Diazomethane Surrogate
Trimethylsilyldiazomethane has emerged as a viable, commercially available alternative to diazomethane for a range of methylation reactions. While it mitigates the severe explosion hazard associated with diazomethane, it is crucial to recognize that TMS-DM is still a highly toxic reagent and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5][6]
Mechanism of Action: The reaction of TMS-DM with a protic acid (in this case, the enolic hydroxyl group of the pyrazolone) generates a transient methyldiazonium species, which readily methylates the conjugate base of the pyrazolone. The high O-selectivity is attributed to the steric bulk of the trimethylsilyl group, which favors protonation over direct N-alkylation.
Experimental Protocol: O-Methylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one with TMS-DM
-
To a solution of 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) in a mixture of THF (5 mL) and methanol (1 mL) at room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 mmol, 0.6 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench any excess TMS-DM by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-methoxy-3-methyl-1-phenyl-1H-pyrazole.
Expected Outcome: This method typically provides the O-methylated product in good to excellent yields with high regioselectivity.
Dimethyl Carbonate (DMC): The Green Methylating Agent
Dimethyl carbonate is an environmentally benign reagent that serves as an excellent alternative to traditional methylating agents, particularly in applications where safety and sustainability are paramount.[7][8][9] Its primary drawbacks are the high temperatures and pressures often required for efficient methylation.
Mechanism of Action: The methylation with DMC proceeds via a nucleophilic attack of the pyrazolone anion on one of the methyl groups of DMC. The reaction is typically catalyzed by a base, such as potassium carbonate. At elevated temperatures, the selectivity for O-methylation is generally high.
Experimental Protocol: O-Methylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one with DMC
-
In a sealed tube or autoclave, combine 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol), anhydrous potassium carbonate (2 mmol), and dimethyl carbonate (10 mL).
-
Heat the reaction mixture to 180 °C and maintain this temperature for 6-8 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove excess DMC.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-methoxy-3-methyl-1-phenyl-1H-pyrazole.
Expected Outcome: This green protocol affords the O-methylated product in good yields with high selectivity.
The Mitsunobu Reaction: A Mild and Selective Alternative
The Mitsunobu reaction provides a powerful and versatile method for the alkylation of acidic protons under mild, neutral conditions.[10] For pyrazolones, the regioselectivity of the Mitsunobu reaction can be tuned by the choice of solvent, offering a pathway to selectively obtain the O-alkylated product.[2][11][12]
Mechanism of Action: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine and an azodicarboxylate (e.g., DEAD). This intermediate then activates the alcohol (methanol) for nucleophilic attack by the pyrazolone. The regioselectivity is influenced by the solvent's ability to solvate the different nucleophilic centers of the pyrazolone anion.
Caption: Simplified workflow of the Mitsunobu reaction for pyrazolone O-methylation.
Experimental Protocol: Mitsunobu O-Methylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol), triphenylphosphine (1.5 mmol), and methanol (2 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the desired 5-methoxy-3-methyl-1-phenyl-1H-pyrazole from triphenylphosphine oxide and the reduced azodicarboxylate.
Expected Outcome: The Mitsunobu reaction can provide good yields of the O-methylated product, with selectivity being influenced by the choice of solvent. Non-polar solvents tend to favor O-alkylation.
Synthesis of the Starting Material: 3-Methyl-1-phenyl-2-pyrazolin-5-one
The precursor for the O-methylation, 3-methyl-1-phenyl-2-pyrazolin-5-one, is readily synthesized via the classical Knorr pyrazole synthesis.[13][14][15]
Caption: Workflow for the Knorr synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.
Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol).
-
Heat the mixture gently in a water bath at 100 °C for 1-2 hours. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to 120-130 °C for an additional hour to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, at which point it should solidify.
-
Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one as a white crystalline solid.
Conclusion
The synthesis of methoxy-pyrazoles is a critical transformation in modern drug discovery. While traditional reagents have been the mainstay for this reaction, their inherent safety and selectivity issues necessitate the adoption of alternative methods. This guide has provided a comparative overview of several promising alternatives, including the safer diazomethane surrogate TMS-DM, the environmentally friendly dimethyl carbonate, and the mild and selective Mitsunobu reaction.
The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and desired selectivity. For high O-selectivity with reduced explosion risk, TMS-DM presents a compelling option, provided the necessary precautions for handling a toxic reagent are in place. For large-scale and environmentally conscious syntheses, dimethyl carbonate is an excellent choice, despite the need for more forcing reaction conditions. The Mitsunobu reaction offers a valuable tool for achieving O-methylation under mild conditions, with the potential for high selectivity through careful solvent selection. By understanding the advantages and limitations of each of these alternatives, researchers can develop more efficient, safer, and sustainable synthetic routes to this important class of heterocyclic compounds.
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- Dalton, D. M., et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 2024.
- Kaur, A. Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube, 2021.
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- Tundo, P., & Selva, M. Dimethylcarbonate for eco-friendly methylation reactions. Inorganica Chimica Acta, 2001.
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- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
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A Comparative Guide to the Reactivity of 4-Bromo-3-methoxy-1H-pyrazole and 4-chloro-3-methoxy-1H-pyrazole
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyrazoles serve as privileged scaffolds. Their utility as versatile building blocks for constructing complex molecular architectures is unparalleled. Among the key intermediates, 4-halo-3-methoxy-1H-pyrazoles are of significant interest, offering a handle for diversification through cross-coupling reactions. This guide provides an in-depth, data-supported comparison of two such critical reagents: 4-bromo-3-methoxy-1H-pyrazole and its chloro-analogue, 4-chloro-3-methoxy-1H-pyrazole . Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select the appropriate substrate and optimize reaction conditions for their specific synthetic goals.
The Fundamental Divide: Carbon-Halogen Bond Dissociation Energy
At the heart of the reactivity difference between these two compounds lies the inherent strength of the carbon-halogen (C-X) bond. In the context of the pyrazole ring, the C4-Br bond is significantly weaker and more polarizable than the C4-Cl bond. This disparity is the principal determinant of their performance in the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition to the Pd(0) catalyst.[1][2]
The generally accepted reactivity trend for aryl halides in these transformations is: I > Br > Cl >> F .[3] This trend directly correlates with the bond dissociation energies, where a weaker bond facilitates a more rapid oxidative addition, leading to faster reaction kinetics and often allowing for the use of milder conditions.[1] Consequently, 4-bromo-3-methoxy-1H-pyrazole is expected to be the more reactive coupling partner.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility is its performance in key chemical transformations. We will now compare the expected reactivity of our two subject compounds in the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—two of the most robust and widely used methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures.[4][5] The choice between a bromo- or chloro-pyrazole directly impacts catalyst selection, ligand choice, and reaction temperature.
Causality in Catalyst Selection: The more facile oxidative addition of the C-Br bond means that 4-bromo-3-methoxy-1H-pyrazole can often be successfully coupled using conventional palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated from a Pd(II) precursor with standard phosphine ligands.[6] In contrast, the activation of the stronger C-Cl bond in 4-chloro-3-methoxy-1H-pyrazole necessitates more sophisticated and highly active catalyst systems.[7] These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuDavePhos) or N-heterocyclic carbenes (NHCs).[1][6] These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species, which is essential to overcome the higher activation barrier of C-Cl bond cleavage.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 4-Bromo-3-methoxy-1H-pyrazole | 4-Chloro-3-methoxy-1H-pyrazole | Rationale & Causality |
| Reactivity | High | Moderate to Low | Weaker C-Br bond leads to faster oxidative addition.[1][3] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Chloro-substrate requires a more active catalyst precursor. |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are needed to activate the C-Cl bond.[7] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is required to overcome the C-Cl activation barrier. |
| Reaction Time | Generally shorter | Generally longer | A direct consequence of the slower, rate-limiting oxidative addition step. |
| Side Reactions | Debromination can occur | Dechlorination is less common | The higher reactivity can sometimes lead to hydrodehalogenation. |
digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition\n(Rate-Determining Step)"]; pd_complex [label="Ar-Pd(II)-X(L₂)"]; transmetalation [label="Transmetalation"]; boronic_acid [label="R-B(OR)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_r_complex [label="Ar-Pd(II)-R(L₂)"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-R (Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(4-Halo-3-methoxy-1H-pyrazole)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="+ Ar-X"]; aryl_halide -> oxidative_addition [style=dashed]; oxidative_addition -> pd_complex [label="C-X bond cleavage\n(Easier for X=Br)"]; pd_complex -> transmetalation; boronic_acid -> transmetalation [style=dashed]; base -> transmetalation [style=dashed]; transmetalation -> pd_r_complex; pd_r_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Catalyst Regeneration"]; reductive_elimination -> product [style=dashed]; }
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[8][9] Similar to the Suzuki coupling, the reactivity of the halide plays a pivotal role. The amination of 4-bromo-3-methoxy-1H-pyrazole can often be achieved under more forgiving conditions compared to its chloro counterpart.[10][11]
Experimental Considerations: For the chloro-analogue, not only is a more sophisticated ligand required, but the choice of base and solvent can also be more critical to achieving high yields.[12] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly employed. The higher temperatures needed for C-Cl activation can sometimes lead to decomposition of sensitive substrates or catalysts, demanding careful optimization.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Parameter | 4-Bromo-3-methoxy-1H-pyrazole | 4-Chloro-3-methoxy-1H-pyrazole | Rationale & Causality |
| Reactivity | High | Moderate to Low | The C-Br bond is more susceptible to oxidative addition by the Pd(0) complex.[2] |
| Typical Ligand | BINAP, DavePhos | tBuDavePhos, BrettPhos | The C-Cl bond requires highly active, sterically demanding ligands.[11] |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS | Stronger bases are often necessary to facilitate the catalytic cycle. |
| Temperature | 80 - 110 °C | 100 - 130 °C | Increased thermal energy is needed to drive the challenging C-Cl activation. |
| Substrate Scope | Generally broader with simpler catalysts | Can be limited; requires robust amines | Harsher conditions may not be tolerated by all amine coupling partners. |
Experimental Protocols: A Self-Validating Approach
To provide a tangible comparison, the following protocols are designed as a self-validating system. By running these experiments in parallel, a researcher can directly observe the reactivity differences. The primary variable change between the two protocols is the catalyst/ligand system, a necessary adjustment to accommodate the less reactive chloro-substrate.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-1H-pyrazole
Objective: To synthesize 4-phenyl-3-methoxy-1H-pyrazole.
Materials:
-
4-bromo-3-methoxy-1H-pyrazole (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add 4-bromo-3-methoxy-1H-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-1H-pyrazole
Objective: To synthesize 4-phenyl-3-methoxy-1H-pyrazole.
Materials:
-
4-chloro-3-methoxy-1H-pyrazole (1.0 eq.)
-
Phenylboronic acid (1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium Phosphate (K₃PO₄) (2.5 eq.)
-
Toluene, degassed
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and SPhos.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add 4-chloro-3-methoxy-1H-pyrazole, phenylboronic acid, and K₃PO₄ to the flask.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Follow steps 7-9 from Protocol 1 for work-up and purification.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
The choice between 4-bromo-3-methoxy-1H-pyrazole and 4-chloro-3-methoxy-1H-pyrazole is a strategic decision dictated by the specific demands of a synthetic campaign.
-
Choose 4-Bromo-3-methoxy-1H-pyrazole for:
-
Higher Reactivity: When rapid reaction times and milder conditions are paramount.
-
Simpler Catalysis: If access to advanced, proprietary ligands is limited.
-
Sensitive Substrates: When the coupling partner cannot tolerate high temperatures.
-
-
Choose 4-Chloro-3-methoxy-1H-pyrazole for:
-
Cost-Effectiveness: Aryl chlorides are often significantly less expensive than their bromide counterparts, a crucial factor in large-scale synthesis.
-
Orthogonal Reactivity: In molecules containing both a bromide and a chloride, the bromide can often be selectively functionalized first, leaving the chloride intact for a subsequent transformation.
-
Ultimately, the development of highly active palladium catalysts has dramatically expanded the utility of aryl chlorides, making them viable and often preferred substrates in many applications.[1] However, for bench-scale synthesis where reaction development time and substrate compatibility are key considerations, the higher intrinsic reactivity of 4-bromo-3-methoxy-1H-pyrazole continues to make it an exceptionally valuable and reliable building block.
References
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross Coupling. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. Available from: [Link]
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Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catal. 2021, 11, 19, 12195–12202. Available from: [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Org. Biomol. Chem., 2020,18, 591-595. Available from: [Link]
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Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles. 1992. Available from: [Link]
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Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. J. Am. Chem. Soc. 2012, 134, 18, 7755–7761. Available from: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Adv., 2021,11, 2697-2708. Available from: [Link]
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Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. ResearchGate. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Curr. Org. Chem. 2018, 22, 11, 1075–1105. Available from: [Link]
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2012, 134, 2, 1048–1059. Available from: [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Adv., 2021, 11, 2697-2708. Available from: [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2018, 23, 10, 2439. Available from: [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020, 25, 20, 4668. Available from: [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 4-Bromo-3-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, with numerous FDA-approved drugs incorporating this privileged heterocyclic motif.[1] The synthesis of novel derivatives from versatile building blocks like 4-bromo-3-methoxy-1H-pyrazole opens up new avenues for therapeutic intervention.[2] However, the journey from a promising synthetic route to a viable drug candidate is paved with rigorous analytical validation. Unambiguous confirmation of the molecular structure is not merely a procedural step but a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property rights, and guaranteeing patient safety.
This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of novel compounds derived from 4-bromo-3-methoxy-1H-pyrazole. As a senior application scientist, my focus extends beyond the mere listing of methods; this document is designed to provide a deeper understanding of the causality behind experimental choices, enabling you to construct a self-validating system for your research.
The Imperative of Orthogonal Validation
A single analytical technique, no matter how powerful, rarely provides the complete structural picture. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed to corroborate the proposed structure. Each technique interrogates the molecule from a different physical principle, and their collective agreement provides a high degree of confidence in the final structural assignment.
Below is a workflow illustrating the interplay of various analytical techniques in the structural validation of a novel compound.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Bromo-3-methoxy-1H-pyrazole
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 4-Bromo-3-methoxy-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety and regulatory compliance.
Core Hazard Profile: Understanding the Risks
4-Bromo-3-methoxy-1H-pyrazole is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to handling and disposal. The primary risks are associated with direct contact and inhalation.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
This profile means that exposure can cause significant skin, eye, and respiratory discomfort.[1] The causality for these irritations lies in the molecule's reactivity with biological tissues. Furthermore, as a brominated organic compound, its disposal is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if improperly treated.[2][3]
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Irritation | 2 | P264: Wash skin thoroughly after handling.[1] |
| Eye Irritation | 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| Acute Oral Toxicity (Analog) | 4 | H302: Harmful if swallowed.[5] |
Pre-Disposal Operations: Safety and Spill Management
Safe disposal begins with safe handling. The following protocols are critical to minimize exposure risk during routine lab work and in preparation for waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent contact and inhalation.
-
Hand Protection: Wear nitrile rubber gloves. Ensure proper glove removal technique is used to avoid skin contact.[6]
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7][8]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[5][9]
-
Respiratory Protection: All handling of solid 4-Bromo-3-methoxy-1H-pyrazole or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate organic vapor filter is mandatory.[5]
Spill Containment and Cleanup
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably under a fume hood.
-
Contain the Spill: Prevent further spread. For liquid spills, use an inert absorbent material like vermiculite, sand, or Chemizorb®. For solid spills, avoid raising dust.[10]
-
Collect the Waste: Carefully sweep or vacuum the spilled material and absorbent into a designated, sealable waste container.[1][5][10] Do not add water or other solvents.
-
Decontaminate the Area: Clean the affected surface with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent, and wipes, must be placed in the hazardous waste container.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Bromo-3-methoxy-1H-pyrazole is that it must be managed as regulated hazardous waste. On-site chemical treatment or sewer disposal is strictly prohibited.[11]
Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Primary Waste Stream: Create a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Avoid Mixing: Do not mix 4-Bromo-3-methoxy-1H-pyrazole waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[5][9] Mixing can cause dangerous chemical reactions.
Containerization and Labeling
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a tightly sealing lid. The original product container is often a suitable choice for unused chemicals.[12]
-
Label Accurately: The container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Bromo-3-methoxy-1H-pyrazole"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13] This prevents the release of vapors and protects the lab environment.
Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area, such as a safety cabinet or within a fume hood, away from incompatible materials.[13]
-
Professional Disposal: The final and only acceptable disposal step is to transfer the waste to an approved and licensed hazardous waste disposal facility.[5][6][7][8][9] These facilities are equipped for high-temperature incineration with flue gas scrubbing, which is the required method for destroying halogenated organic compounds safely.[2][11] Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 4-Bromo-3-methoxy-1H-pyrazole.
Caption: Decision workflow for handling and disposal.
Regulatory Framework: The 'Why' Behind the Protocol
The procedures outlined are mandated by regulations from bodies such as the U.S. Environmental Protection Agency (EPA). 4-Bromo-3-methoxy-1H-pyrazole falls under the category of Halogenated Organic Compounds (HOCs) .[14][15][16]
-
Land Disposal Restrictions (LDR): The EPA explicitly restricts the land disposal of HOCs because of their persistence in the environment and potential to contaminate soil and groundwater.[2][14]
-
Required Treatment Technologies: The regulations specify that HOC-containing wastes must be treated to substantially reduce their toxicity and mobility. Incineration is a primary technology identified by the EPA for this purpose.[2] Wastes from the production of some organobromine chemicals are listed as hazardous under the Resource Conservation and Recovery Act (RCRA), underscoring their regulatory significance.[17]
Adherence to this guide ensures not only the safety of laboratory personnel but also maintains compliance with federal and local environmental laws, protecting our shared ecosystem.
References
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-methoxy-1H-pyrazole
Welcome to your comprehensive guide on the safe handling of 4-Bromo-3-methoxy-1H-pyrazole. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your personal safety and the integrity of your research. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols.
Hazard Assessment of 4-Bromo-3-methoxy-1H-pyrazole
The primary hazards associated with compounds in this class include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these potential hazards, a stringent PPE protocol is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling 4-Bromo-3-methoxy-1H-pyrazole.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a high risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | For incidental contact, double-gloving with nitrile gloves is recommended.[3][4] For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[3][5] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required.[3] |
| Respiratory | NIOSH-approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form outside of a certified chemical fume hood.[6] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks. The following workflow provides a procedural guide for handling 4-Bromo-3-methoxy-1H-pyrazole.
Pre-Handling Preparations
-
Designated Area: All handling of 4-Bromo-3-methoxy-1H-pyrazole should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available. This should include an inert absorbent material like sand or silica gel.[1][7]
Donning PPE: A Critical Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Caption: PPE Doffing Workflow
Decontamination and Disposal Plan
Proper disposal of contaminated materials is essential to protect both personnel and the environment.
Decontamination
-
All surfaces that may have come into contact with 4-Bromo-3-methoxy-1H-pyrazole should be thoroughly decontaminated.
-
Reusable equipment should be cleaned according to standard laboratory procedures for halogenated organic compounds.
Waste Disposal
-
Solid Waste: All disposable items contaminated with 4-Bromo-3-methoxy-1H-pyrazole (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container. [3]* Chemical Waste: Unused or waste 4-Bromo-3-methoxy-1H-pyrazole and its solutions must be disposed of as hazardous waste. [1]Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][8]* Skin Contact: Immediately wash skin with plenty of soap and water. [6]Remove contaminated clothing and wash it before reuse. [1]If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1] By adhering to these rigorous safety protocols, you can confidently and safely advance your research with 4-Bromo-3-methoxy-1H-pyrazole. Your well-being is paramount, and a proactive approach to safety is the hallmark of a responsible scientist.
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Wiley Online Library. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
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Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
